Ac-DMQD-pNA
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H35N7O12S |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
LHKPPRWOHBASDX-VJANTYMQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Specificity and Application of Ac-DEVD-pNA as a Chromogenic Substrate for Caspase-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic peptide substrate Ac-DEVD-pNA, with a primary focus on its well-established role as a substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. While the user query specified Ac-DMQD-pNA, extensive research indicates this is likely a typographical error, as the vast majority of scientific literature and commercially available kits utilize Ac-DEVD-pNA for caspase-3 activity assays. A minor mention of this compound in a specific context will be addressed.
Introduction to Caspase-3 and Apoptosis
Caspase-3 (cysteine-aspartic protease 3) is a critical member of the caspase family of proteases that play a central role in programmed cell death, or apoptosis.[1][2] In healthy cells, caspase-3 exists as an inactive zymogen.[1] Upon receiving apoptotic signals, initiator caspases such as caspase-8 and caspase-9 cleave pro-caspase-3, leading to its activation.[1][3] Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, orchestrating the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation and the dismantling of the cell.[1][4] Given its central role, the measurement of caspase-3 activity is a key indicator of apoptosis in experimental systems.
Ac-DEVD-pNA: A Specific Chromogenic Substrate for Caspase-3
The synthetic tetrapeptide Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used colorimetric substrate for measuring the activity of caspase-3 and related proteases.[5][6] The peptide sequence DEVD is specifically recognized and cleaved by caspase-3 after the aspartate residue.[5] This cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[7][8] The rate of pNA release is directly proportional to the caspase-3 activity in the sample.
While Ac-DEVD-pNA is predominantly used for caspase-3, it can also be cleaved by other caspases, most notably caspase-7.[8][9] However, kinetic studies demonstrate a higher affinity of caspase-3 for this substrate, as indicated by its lower Michaelis constant (Km) value.
A Note on this compound
Limited information is available for the peptide substrate this compound. One study on a recombinant caspase from the Pacific oyster, Crassostrea gigas, termed CgCaspase-1, showed that this enzyme exhibited activity towards both this compound and Ac-DEVD-pNA.[10] However, in the context of mammalian caspases, Ac-DEVD-pNA remains the standard and well-characterized substrate for caspase-3.
Quantitative Data: Substrate Specificity of Ac-DEVD-pNA
The following table summarizes the Michaelis-Menten constant (Km) values of Ac-DEVD-pNA for various human caspases. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Caspase Enzyme | Km (µM) | Reference |
| Caspase-1 | 18 | [7][11] |
| Caspase-2 | Not Cleaved | [7][11] |
| Caspase-3 | 11 | [7][11] |
| Caspase-4 | 32 | [7][11] |
| Caspase-6 | 180 | [7][11] |
| Caspase-7 | 12 | [7][11] |
| Caspase-8 | 167 | [12] |
This data highlights the preferential cleavage of Ac-DEVD-pNA by caspase-3 and caspase-7.
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using Ac-DEVD-pNA.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Protein quantification assay (e.g., Bradford or BCA)
-
2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 10 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[13]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[13][14]
-
Carefully collect the supernatant, which contains the cytosolic extract, and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase activity.
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to be equal with Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.[13]
-
To initiate the reaction, add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.[13]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background reading (from wells with lysis buffer and substrate but no cell lysate) from all sample readings.
-
The caspase-3 activity can be expressed as the change in absorbance per unit of protein per unit of time. It is often presented as a fold-increase in activity in the treated samples compared to the untreated control.
-
Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1]
Experimental Workflow for Caspase-3 Assay
Caption: Workflow for a colorimetric caspase-3 activity assay.
Caspase-3 Activation Signaling Pathway
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ac-Asp-Glu-Val-Asp-pNA (Caspase-3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 12. innopep.com [innopep.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Principle of Colorimetric Caspase Assay Using Ac-DMQD-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and methodologies of the colorimetric caspase-3 assay utilizing the specific substrate Ac-DMQD-pNA (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-Nitroanilide). This assay is a fundamental tool for the quantitative assessment of apoptosis, or programmed cell death, a critical process in both normal physiological function and in various pathological conditions, including cancer and neurodegenerative diseases. Understanding and accurately measuring caspase-3 activity is paramount for research in these areas and for the development of novel therapeutics that modulate apoptotic pathways.
Core Principle of the Assay
The colorimetric caspase-3 assay is a biochemical method designed to measure the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade. The principle of this assay hinges on the specific recognition and cleavage of a synthetic tetrapeptide substrate, this compound, by active caspase-3.
The substrate is composed of:
-
Ac (Acetyl group): An N-terminal blocking group.
-
DMQD (Asp-Met-Gln-Asp): A specific amino acid sequence recognized by caspase-3.
-
pNA (p-nitroaniline): A chromophore group conjugated to the C-terminus of the peptide.
In its intact form, the this compound substrate is colorless. However, in the presence of active caspase-3, the enzyme cleaves the peptide bond after the aspartate (D) residue. This cleavage event liberates the p-nitroaniline (pNA) molecule. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.
The intensity of the yellow color, and therefore the absorbance at 405 nm, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-3 enzymatic activity in the sample. By measuring the change in absorbance over time, the rate of the reaction can be determined, providing a quantitative measure of caspase-3 activity.
Caspase-3 Activation and Signaling Pathways
Caspase-3 is synthesized as an inactive zymogen, procaspase-3. Its activation is a critical event in the apoptotic process and can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, an initiator caspase. Active caspase-9 then cleaves and activates procaspase-3.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and facilitate the auto-activation of procaspase-8, another initiator caspase. Active caspase-8 can then directly cleave and activate procaspase-3. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to its translocation to the mitochondria and the initiation of the intrinsic pathway.
Once activated, caspase-3 proceeds to cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Understanding Ac-DMQD-pNA structure and function in apoptosis research.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure and function of N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide (Ac-DMQD-pNA), a chromogenic substrate used in apoptosis research. This document details its role in studying caspase activity, presents available quantitative data, and offers comprehensive experimental protocols and signaling pathway diagrams to facilitate its use in the laboratory.
Introduction to this compound and its Role in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases). Caspases are synthesized as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to apoptotic stimuli. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[1][2][3]
The study of caspase activity is paramount to understanding apoptosis and developing therapeutic agents that can modulate this pathway. Chromogenic substrates are valuable tools for this purpose, providing a simple and quantifiable measure of enzyme activity. This compound is a synthetic tetrapeptide substrate designed to be recognized and cleaved by specific caspases. The peptide sequence, Asp-Met-Gln-Asp (DMQD), mimics the cleavage site of a specific caspase, and it is conjugated to a chromophore, p-nitroanilide (pNA). When a caspase cleaves the substrate at the aspartic acid residue, free pNA is released. This release results in a significant increase in absorbance, which can be measured spectrophotometrically at approximately 405 nm, providing a direct correlation to caspase activity.[4][5]
While the DEVD (Asp-Glu-Val-Asp) sequence is the preferred cleavage site for caspase-3, other sequences are also recognized, albeit with different efficiencies.[1] The DMQD sequence in this compound represents an alternative substrate for investigating caspase activity, potentially offering different specificity or kinetic properties compared to the more commonly used Ac-DEVD-pNA.
Structure and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₄N₆O₁₃ | [6] |
| Molecular Weight | 638.58 g/mol | [6] |
| CAS Number | 189950-66-1 | [6] |
Quantitative Data
Specific kinetic parameters (Km, kcat) for the cleavage of this compound by caspase-3 are not widely reported in the available scientific literature. However, a study on a related compound, the inhibitor Ac-DMQD-CHO, showed weak inhibition of caspase-3 with an IC50 of 193 nM, and little to no inhibitory effect on caspases-7, -8, and -9.[2] This suggests that the DMQD sequence is recognized by caspase-3, although perhaps less efficiently than the canonical DEVD sequence.
For comparative purposes, the kinetic constants for the well-established caspase-3 substrate, Ac-DEVD-pNA, are provided below.
| Caspase | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-pNA | 9.7 | - | - | [7] |
Note: The k_cat_ value for Ac-DEVD-pNA with caspase-3 is not consistently reported across all sources.
Apoptosis Signaling Pathways
The activation of executioner caspases like caspase-3 is a convergence point for two primary signaling pathways: the intrinsic and extrinsic pathways.
4.1. Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and activate procaspase-8. Activated caspase-8 then directly cleaves and activates executioner caspases, including caspase-3 and caspase-7.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide 25 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. N-Acetylaspartylglutamic acid | C11H16N2O8 | CID 188803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ac-DMQD-pNA (Ac-DEVD-pNA): A Comprehensive Technical Guide for Studying Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic caspase-3 substrate, Ac-DEVD-pNA (incorrectly referred to as Ac-DMQD-pNA in the prompt), a pivotal tool for the investigation of programmed cell death (apoptosis). This document details the substrate's mechanism of action, presents key quantitative data, offers a detailed experimental protocol for its use, and visualizes the core apoptotic signaling pathways.
Introduction to Ac-DEVD-pNA
N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-3 and, to a lesser extent, caspase-7.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The DEVD sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.
The utility of Ac-DEVD-pNA in apoptosis research lies in its chromogenic properties. Upon cleavage by an active caspase-3 or -7 enzyme, the p-nitroaniline (pNA) moiety is released. Free pNA is a chromophore that can be readily quantified by measuring its absorbance at 405 nm.[1] This colorimetric readout provides a simple and sensitive method to assay caspase-3/-7 activity in cell lysates and purified enzyme preparations, making it an invaluable tool for studying apoptosis, screening for caspase inhibitors, and assessing the efficacy of pro-apoptotic drugs.
Data Presentation
The following tables summarize the key quantitative data for Ac-DEVD-pNA, providing researchers with essential parameters for experimental design and data interpretation.
Table 1: Physicochemical Properties of Ac-DEVD-pNA
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄N₆O₁₃ | [3][4] |
| Molecular Weight | 638.58 g/mol | [3] |
| CAS Number | 189950-66-1 | [3] |
| Purity | ≥97% | [3] |
| Solubility | DMSO | |
| Appearance | Lyophilized powder | |
| Storage | -20°C | [5][6] |
Table 2: Kinetic Parameters of Ac-DEVD-pNA with Various Caspases
This table highlights the selectivity of Ac-DEVD-pNA, with the lowest Michaelis constant (Km) observed for caspase-3, indicating the highest affinity.
| Caspase | Km (µM) | Reference |
| Caspase-1 | 18 | [4] |
| Caspase-3 | 11 | [4] |
| Caspase-4 | 32 | [4] |
| Caspase-6 | 180 | [4] |
| Caspase-7 | 12 | [4] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
This section provides a detailed methodology for a standard caspase-3 colorimetric assay using Ac-DEVD-pNA in a 96-well plate format, suitable for cell lysates.
Materials and Reagents
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 10 mM EGTA, 1% (v/v) Triton X-100, and protease inhibitor cocktail.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% (v/v) glycerol, and 2 mM DTT.
-
Ac-DEVD-pNA Substrate Stock Solution: 20 mM in sterile DMSO.
-
pNA Standard Stock Solution: 10 mM p-nitroaniline in sterile DMSO.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Refrigerated microcentrifuge.
Experimental Workflow
References
An In-depth Technical Guide to Ac-DEVD-pNA in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromogenic substrate N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA), its role in cellular assays for the detection of caspase-3 activity, and its application in apoptosis research and drug discovery.
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue development and homeostasis. A key family of proteases responsible for the execution of apoptosis are the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic and extrinsic apoptotic pathways. Its activity serves as a reliable biomarker for apoptosis. Ac-DEVD-pNA is a synthetic tetrapeptide substrate designed for the specific and sensitive colorimetric detection of caspase-3 activity in cellular lysates.
Mechanism of Action
Ac-DEVD-pNA is an engineered substrate that mimics the natural cleavage site of one of caspase-3's key substrates, poly(ADP-ribose) polymerase (PARP).[1] The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), is specifically recognized by the active site of caspase-3.[2] The C-terminus of the peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-3 between the aspartate and pNA residues, free pNA is released. This liberated pNA has a strong absorbance at 405 nm, and the intensity of the color is directly proportional to the amount of caspase-3 activity in the sample.[3][4]
The enzymatic reaction can be summarized as follows:
Ac-DEVD-pNA (colorless) --Caspase-3--> Ac-DEVD + pNA (yellow, λmax = 405 nm)
This colorimetric readout allows for a simple and quantitative measurement of caspase-3 activity using a standard spectrophotometer or microplate reader.
Quantitative Data
The following table summarizes key quantitative parameters associated with the Ac-DEVD-pNA substrate and its interaction with caspase-3.
| Parameter | Value | Reference |
| Michaelis Constant (Km) for Caspase-3 | 9.7 µM | [1] |
| Wavelength of Maximum Absorbance (λmax) for pNA | 405 nm | [1][5] |
| Molar Extinction Coefficient (ε) for pNA | 9,160 M-1cm-1 | [1] |
| Molar Extinction Coefficient (εmM) for pNA | 10.5 mM-1cm-1 | [3] |
| Molecular Formula | C26H34N6O13 | [1][6][7] |
| Molecular Weight | 638.58 g/mol | [1][6] |
| Purity | ≥95% to ≥98% (vendor dependent) | [1][7] |
Signaling Pathway
Ac-DEVD-pNA is utilized to measure the activity of caspase-3, a key executioner caspase in the apoptotic signaling cascade. The activation of caspase-3 is a convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Experimental Protocols
The following provides a generalized protocol for a caspase-3 colorimetric assay using Ac-DEVD-pNA in a 96-well plate format. It is recommended to consult the specific instructions provided with your assay kit.
1. Reagent Preparation:
-
Lysis Buffer: Typically contains 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.[3] Protease inhibitors (excluding those that inhibit cysteine proteases) may be added. Store at 4°C.
-
Assay Buffer (2X): Often a buffered solution (e.g., HEPES) containing salts and a reducing agent like DTT. Fresh DTT should be added before use.[4]
-
Ac-DEVD-pNA Substrate (4 mM): Dissolve the lyophilized powder in DMSO to create a stock solution (e.g., 20 mM) and then dilute to the working concentration with the assay buffer.[3] Store protected from light at -20°C.
-
pNA Standard: A known concentration of pNA for generating a standard curve to accurately quantify the amount of pNA released in the experimental samples.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using the desired stimulus. A negative control (uninduced cells) should be run in parallel.
-
Harvest the cells by centrifugation (e.g., 250 x g for 10 minutes).[4]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer (e.g., 25 µL per 1 x 106 cells).[4]
-
Centrifuge at high speed (e.g., 10,000-20,000 x g) for 1-15 minutes at 4°C to pellet the cell debris.[3][4]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -70°C.
3. Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Assay Buffer to each well.[4]
-
As a control, a set of wells should include a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.
-
Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.[4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4] The incubation time may be extended if the signal is low.[3]
-
Measure the absorbance at 405 nm using a microplate reader.[4]
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the pNA standards against their known concentrations.
-
Determine the concentration of pNA released in the experimental samples by interpolating their absorbance values on the standard curve.
-
The caspase-3 activity can be expressed as the amount of pNA released per unit time per amount of protein in the cell lysate.
Applications in Research and Drug Development
-
Quantification of Apoptosis: The Ac-DEVD-pNA assay provides a robust and reproducible method to quantify the level of apoptosis in a cell population in response to various stimuli.
-
High-Throughput Screening (HTS): The simplicity and scalability of this colorimetric assay make it ideal for HTS of compound libraries to identify potential inhibitors or activators of caspase-3.[5][7]
-
Mechanism of Action Studies: This assay can be employed to investigate whether a novel therapeutic agent induces cell death via the apoptotic pathway by measuring the activation of caspase-3.
-
Cytotoxicity and Drug Safety Profiling: It can be used as part of a panel of assays to assess the cytotoxic effects of new drug candidates on various cell types.
Conclusion
Ac-DEVD-pNA is a valuable and widely used tool for the direct measurement of caspase-3 activity in cellular assays. Its specificity, coupled with a simple and sensitive colorimetric detection method, has made it an indispensable reagent in the study of apoptosis. The quantitative data and standardized protocols associated with this substrate facilitate its application in both basic research and high-throughput drug discovery programs, enabling a deeper understanding of the molecular mechanisms of cell death and the identification of novel therapeutic interventions.
References
- 1. Caspase-3 Substrate I, Colorimetric [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tribioscience.com [tribioscience.com]
The Researcher's Guide to Ac-DMQD-pNA: A Chromogenic Substrate for Caspase-3 Activity
This in-depth technical guide serves as a comprehensive introduction to N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide (Ac-DMQD-pNA) for new researchers, scientists, and professionals in drug development. This document provides a detailed overview of its biochemical properties, mechanism of action, and practical applications in apoptosis research, with a comparative perspective on the more common caspase-3 substrate, Ac-DEVD-pNA.
Introduction to Caspase-3 and its Substrates
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. The enzymatic activity of caspase-3 is a key indicator of apoptosis.
To measure this activity, researchers utilize synthetic substrates that mimic the natural cleavage sites of caspase-3. These substrates are typically short peptide sequences recognized by the enzyme, linked to a reporter molecule. Upon cleavage by an active caspase-3, the reporter is released, generating a detectable signal.
While N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) is the most widely recognized and utilized chromogenic substrate for caspase-3, other variants such as this compound also serve as valuable tools in specific research contexts.[1] This guide will focus on the properties and applications of this compound, drawing comparisons to its more prevalent counterpart.
Biochemical Properties and Mechanism of Action
This compound is a synthetic tetrapeptide, N-Acetyl-Asp-Met-Gln-Asp, conjugated to a p-nitroaniline (pNA) chromophore. In its intact form, the substrate is colorless. The core principle of its use lies in the specific recognition and cleavage of the peptide sequence by active caspase-3.
The catalytic mechanism of caspase-3 involves a cysteine protease activity, where the enzyme's active site recognizes the four-amino-acid sequence (P4-P3-P2-P1) of the substrate.[2][3] Cleavage occurs after the aspartate (Asp) residue at the P1 position.
Upon enzymatic cleavage of this compound by caspase-3, the p-nitroaniline (pNA) molecule is released. Free pNA has a distinct yellow color and exhibits strong absorbance at a wavelength of 400-405 nm.[4] The intensity of the yellow color, quantified by spectrophotometry, is directly proportional to the amount of active caspase-3 in the sample.
The specificity of caspase-3 for the DEVD sequence is well-established.[2][5] However, studies on the structural basis of caspase-3 substrate specificity have shown that variations in the P2, P3, and P4 positions can be tolerated, leading to the development of alternative substrates like this compound.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the commonly used caspase-3 substrate Ac-DEVD-pNA, which provides a valuable reference for researchers working with related substrates like this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₆H₃₄N₆O₁₃ | [6] |
| Molecular Weight | 638.58 g/mol | [6] |
| Purity | ≥97% | [6] |
| Appearance | A crystalline solid | [7] |
| Storage | -20°C | [7] |
| Stability | ≥ 4 years at -20°C | [7] |
| Solubility | Acetonitrile:Methanol (1:1): 1 mg/ml | [7] |
| DMSO: up to 100 mM | [8] |
Table 1: Physicochemical Properties of Ac-DEVD-pNA
| Caspase | K_m_ (µM) | Reference |
| Caspase-1 | 18 | [7] |
| Caspase-3 | 11 | [7] |
| Caspase-4 | 32 | [7] |
| Caspase-6 | 180 | [7] |
| Caspase-7 | 12 | [7] |
Table 2: Michaelis-Menten Constants (K_m_) of Ac-DEVD-pNA for Various Caspases
Experimental Protocols
The following is a generalized protocol for a caspase-3 activity assay using a chromogenic substrate like this compound or Ac-DEVD-pNA. Researchers should optimize specific conditions for their experimental system.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, and 2 mM DTT (add fresh).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound or Ac-DEVD-pNA in sterile DMSO. Store in aliquots at -20°C, protected from light.
-
pNA Standard Stock Solution: Prepare a 1 mM stock solution of p-nitroaniline in DMSO for generating a standard curve.
Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells/50 µL.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This lysate contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Caspase-3 Activity Assay
-
In a 96-well microplate, add 50-200 µg of protein lysate to each well. Adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2x Assay Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 10 mM this compound or Ac-DEVD-pNA stock solution to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
(Optional but recommended) Prepare a pNA standard curve by making serial dilutions of the pNA stock solution in Assay Buffer and measure the absorbance at 405 nm. This allows for the quantification of the amount of pNA released.
Data Analysis
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the induced samples to the non-induced control samples. For quantitative results, the concentration of pNA released can be calculated from the standard curve and used to determine the specific activity of caspase-3 in the lysate.
Visualizations
Signaling Pathway
Caption: Apoptotic pathways converging on Caspase-3 activation.
Experimental Workflow
Caption: Step-by-step workflow for a colorimetric caspase-3 assay.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Ac-DEVD-pNA: A Comprehensive Technical Guide to Detecting Caspase-3 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic caspase-3 substrate, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), and its application in the detection of caspase-3 activity. This document details the underlying principles of the assay, provides comprehensive experimental protocols, and summarizes key quantitative data for researchers in apoptosis, cancer biology, and drug discovery.
Introduction to Ac-DEVD-pNA and Caspase-3
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation is a key event leading to the dismantling of the cell. The detection of caspase-3 activity is therefore a reliable hallmark of apoptosis. Ac-DEVD-pNA is a synthetic tetrapeptide substrate specifically designed for the sensitive and specific detection of caspase-3 activity.[1] The substrate consists of the amino acid sequence Asp-Glu-Val-Asp, which is the preferred recognition sequence for caspase-3, conjugated to a p-nitroaniline (pNA) chromophore.
The principle of the assay is based on the enzymatic cleavage of the substrate by active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Quantitative Data
Chemical Properties of Ac-DEVD-pNA
| Property | Value |
| Alternate Names | N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide; Caspase-3 Substrate (Chromogenic)[2] |
| Molecular Formula | C₂₆H₃₄N₆O₁₃[2][3] |
| Molecular Weight | 638.58 g/mol [2][3] |
| CAS Number | 189950-66-1[2][3] |
| Purity | ≥97%[2] |
| Appearance | Lyophilized solid |
| Solubility | Soluble in DMSO |
Kinetic Parameters of Caspase-3 for Ac-DEVD-pNA
The efficiency of Ac-DEVD-pNA as a caspase-3 substrate is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat).
| Parameter | Value | Enzyme |
| Km | 11 µM | Caspase-3[3][4] |
| kcat | 2.4 M⁻¹s⁻¹ | Caspase-3[4] |
Experimental Protocols
This section provides a detailed methodology for performing a caspase-3 activity assay using Ac-DEVD-pNA in a 96-well plate format.
Reagent Preparation
-
Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT. Prepare fresh before use by adding DTT to the buffer.
-
Reaction Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, and 20 mM DTT. Prepare fresh before use by adding DTT to the buffer.
-
Ac-DEVD-pNA Substrate (4 mM): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 20 mM. Dilute the stock solution to 4 mM with a suitable assay buffer just before use. Store the stock solution at -20°C, protected from light.
-
pNA Standard (2 mM): Prepare a 2 mM stock solution of p-nitroaniline in the assay buffer. This will be used to generate a standard curve.
Cell Lysis
-
Induce apoptosis in your cell line of choice using a known apoptosis-inducing agent (e.g., staurosporine, etoposide). Include a non-induced control group.
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells per 50 µL.
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a Bradford protein assay. It is recommended to have a protein concentration between 50-200 µg per assay.
Caspase-3 Activity Assay
-
pNA Standard Curve: Prepare a serial dilution of the 2 mM pNA stock solution in the 1X Reaction Buffer to generate standards ranging from 0 to 200 µM. Add 100 µL of each standard to separate wells of a 96-well plate.
-
Sample Preparation: In separate wells of the 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each sample well.
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each sample well. The final concentration of the substrate will be 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low.
-
Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Plot the absorbance of the pNA standards against their known concentrations to generate a standard curve.
-
Determine the concentration of pNA released in each sample by interpolating their absorbance values on the standard curve.
-
Calculate the caspase-3 activity and express it as nmol of pNA released per hour per mg of protein.
Visualizations
Caspase-3 Activation Signaling Pathway
The following diagram illustrates the major pathways leading to the activation of caspase-3. The extrinsic pathway is initiated by the binding of death ligands to death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. Both caspase-8 and caspase-9 can then cleave and activate the executioner caspase-3.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Workflow for Caspase-3 Activity Assay
The following diagram outlines the key steps in the experimental workflow for measuring caspase-3 activity using Ac-DEVD-pNA.
Caption: Experimental workflow for the Ac-DEVD-pNA caspase-3 assay.
References
Methodological & Application
Application Notes and Protocols for Ac-DMQD-pNA Caspase Activity Assay in Cell Lysates
Introduction
The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Caspase-3, in particular, is a key executioner caspase responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death.[1][2][3] The Ac-DMQD-pNA (Acetyl-Asp-Met-Gln-Asp-p-nitroanilide) caspase activity assay is a colorimetric method used to detect the activity of specific caspases, primarily caspase-3, in cell lysates. While the tetrapeptide sequence DEVD is the preferred recognition site for caspase-3, other sequences like DMQD can also be cleaved.[4] This assay provides a simple and convenient tool for quantifying caspase activity in response to apoptotic stimuli.
The principle of the assay is based on the cleavage of the peptide substrate this compound by active caspases in the cell lysate. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.[5][6][7][8] The amount of pNA released is directly proportional to the caspase activity in the sample. By measuring the absorbance of the cleaved pNA, the activity of the caspase can be quantified and compared between different experimental conditions.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound Substrate | Varies | Varies | -20°C |
| Cell Lysis Buffer | Varies | Varies | 4°C |
| 2x Reaction Buffer | Varies | Varies | 4°C |
| Dithiothreitol (DTT) | Varies | Varies | -20°C |
| p-Nitroaniline (pNA) Standard | Varies | Varies | -20°C |
| 96-well Microplate, clear, flat-bottom | Varies | Varies | Room Temp. |
| Microplate Reader | Varies | Varies | N/A |
Experimental Protocols
This protocol is designed for cultured cells. The number of cells required may vary depending on the cell type and the expected level of caspase activity.
-
Cell Seeding: Seed cells in appropriate culture vessels and treat with the desired apoptotic stimulus. An untreated cell population should be included as a negative control.
-
Cell Harvesting:
-
Adherent cells: After treatment, remove the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells) and scrape the cells.
-
Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[9] Discard the supernatant, wash the cell pellet once with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
-
Lysis: Incubate the cell suspension on ice for 15-30 minutes, with occasional vortexing.[2][8][9][10]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[8][9][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.[11]
-
Reagent Preparation:
-
1x Reaction Buffer: Prepare the required volume of 1x Reaction Buffer by diluting the 2x Reaction Buffer with an equal volume of sterile, deionized water.
-
Complete Reaction Buffer: Just before use, add DTT to the 1x Reaction Buffer to a final concentration of 10 mM.[12]
-
pNA Standard Curve: Prepare a series of pNA standards by diluting the pNA stock solution in 1x Reaction Buffer to concentrations ranging from 0 µM to 200 µM.[3]
-
-
Assay Setup:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well microplate.
-
Add 50 µL of 1x Reaction Buffer (without DTT) to a well to serve as a blank.
-
For each experimental sample, it is recommended to include a control with a caspase inhibitor to confirm the specificity of the assay.
-
-
Reaction Initiation: Add 50 µL of Complete Reaction Buffer to each well.
-
Substrate Addition: Add 5 µL of the this compound substrate (final concentration 200 µM) to each well to start the reaction.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][13] The incubation time may need to be optimized depending on the level of caspase activity.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[3][6][7][8]
-
Blank Subtraction: Subtract the absorbance value of the blank from all other readings.
-
pNA Standard Curve: Plot the absorbance values of the pNA standards against their corresponding concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Calculation of Caspase Activity: Use the standard curve to determine the concentration of pNA produced in each sample. The caspase activity can be expressed as the amount of pNA released per unit of protein per unit of time (e.g., nmol pNA/mg protein/hour).
Data Presentation
| pNA Concentration (µM) | Absorbance at 405 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 25 | 0.215 ± 0.011 |
| 50 | 0.432 ± 0.023 |
| 100 | 0.855 ± 0.041 |
| 150 | 1.278 ± 0.065 |
| 200 | 1.701 ± 0.082 |
| Sample | Protein Conc. (mg/mL) | Absorbance at 405 nm | pNA Released (nmol) | Caspase Activity (nmol pNA/mg/hr) | Fold Increase vs. Control |
| Untreated Control | 1.5 | 0.150 | 1.2 | 0.8 | 1.0 |
| Treatment A | 1.4 | 0.680 | 5.4 | 3.9 | 4.8 |
| Treatment B | 1.6 | 0.450 | 3.6 | 2.3 | 2.8 |
| Treatment A + Inhibitor | 1.4 | 0.180 | 1.4 | 1.0 | 1.3 |
Visualizations
Caption: Intrinsic pathway of apoptosis leading to Caspase-3 activation.
Caption: Experimental workflow for the this compound caspase activity assay.
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. mpbio.com [mpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. assaygenie.com [assaygenie.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cosmobiousa.com [cosmobiousa.com]
Step-by-step guide for using Ac-DMQD-pNA in a 96-well plate format.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of the chromogenic caspase substrate, Acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartic acid p-nitroanilide (Ac-DMQD-pNA), in a 96-well plate format. This assay is designed for the quantitative measurement of caspase activity in cell lysates and purified enzyme preparations.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by active caspases. Upon cleavage at the aspartate residue, free p-nitroaniline (pNA) is released. The liberated pNA is a chromophore that can be detected by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase activity in the sample. While Ac-DEVD-pNA is a more commonly cited substrate for caspase-3, this compound also serves as a substrate for certain caspases, and the fundamental assay principle remains the same.[1][2]
Materials and Reagents
| Reagent | Storage | Notes |
| This compound Substrate | -20°C | Protect from light. Dissolve in DMSO to prepare a stock solution. |
| Cell Lysis Buffer | 4°C or -20°C | A common lysis buffer is 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. |
| 2X Reaction Buffer | 4°C or -20°C | A typical 2X reaction buffer is 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT. |
| p-Nitroaniline (pNA) Standard | -20°C | For creating a standard curve to quantify the amount of released pNA. |
| 96-well clear, flat-bottom plate | Room Temperature | |
| Microplate reader | Capable of measuring absorbance at 405 nm. |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types or experimental conditions.
Sample Preparation (Cell Lysates)
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated cell population as a negative control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
A typical cell concentration for lysis is 1-5 x 10⁶ cells per 50 µL of lysis buffer.[3]
-
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[3]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable protein assay method (e.g., Bradford assay). This is crucial for normalizing the caspase activity.
pNA Standard Curve Preparation
A pNA standard curve should be prepared to determine the concentration of pNA released in the enzymatic reaction.
-
Prepare a stock solution of pNA in the 1X Reaction Buffer.
-
Perform serial dilutions of the pNA stock solution in 1X Reaction Buffer to generate a range of known concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate in duplicate.
Caspase Activity Assay
-
Assay Plate Setup:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
For each sample, it is recommended to have a corresponding control well containing the cell lysate and a caspase inhibitor to measure non-specific substrate cleavage.
-
Include a blank well containing 50 µL of Cell Lysis Buffer instead of cell lysate.
-
-
Reaction Initiation:
-
Prepare a master mix containing the 2X Reaction Buffer and the this compound substrate. The final concentration of the substrate in the well is typically in the range of 50-200 µM.
-
Add 50 µL of the master mix to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the level of caspase activity. Protect the plate from light during incubation.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the absorbance value of the blank from all sample and standard readings.
-
Plot Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate pNA Concentration: Use the equation from the standard curve to calculate the concentration of pNA produced in each sample.
-
Determine Caspase Activity: The caspase activity can be expressed as the amount of pNA released per unit of time per amount of protein (e.g., nmol pNA/hour/mg protein).
Visualizations
Caption: Caspase-3 activation and substrate cleavage.
Caption: Workflow for 96-well plate caspase assay.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the assay. These values may require optimization for specific experimental setups.
| Parameter | Recommended Value |
| Sample Preparation | |
| Cell Lysis Concentration | 1-5 x 10⁶ cells / 50 µL Lysis Buffer |
| Protein Concentration in Lysate | 50-200 µg per well |
| Reagent Concentrations | |
| This compound Final Concentration | 50-200 µM |
| DTT in 1X Reaction Buffer | 5-10 mM |
| Assay Conditions | |
| Final Reaction Volume | 100 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 1-2 hours (can be extended) |
| Absorbance Wavelength | 405 nm |
| pNA Standard Curve | |
| pNA Concentration Range | 0-200 µM |
References
Measuring Caspase-3 Activity: A Detailed Guide to Using Ac-DMQD-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death. The colorimetric assay using the substrate Ac-DMQD-pNA (N-Acetyl-Asp-Met-Gln-Asp-p-Nitroanilide) provides a simple and sensitive method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations. This application note provides a detailed protocol for determining caspase-3 activity by measuring the absorbance of the chromophore p-nitroaniline (pNA) released upon substrate cleavage.
The principle of the assay is based on the cleavage of the peptide substrate this compound by active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Signaling Pathway
Caspase-3 is a critical downstream effector in the apoptosis cascade. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Once activated, caspase-3 cleaves a variety of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The in vitro assay mimics the cleavage of a natural substrate by utilizing the synthetic peptide this compound.
Caption: Caspase-3 activation and substrate cleavage pathway.
Experimental Protocols
Materials and Reagents
-
Cells or Tissue: Source of caspase-3.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
2x Reaction Buffer: (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
-
This compound Substrate: (4 mM stock solution in DMSO).
-
p-Nitroaniline (pNA) Standard: (2 mM stock solution in DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Phosphate-Buffered Saline (PBS).
Sample Preparation (Cell Lysate)
-
Induce apoptosis in your cell line of choice using a known method. An untreated cell population should be used as a negative control.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.
-
Incubate the cell suspension on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
pNA Standard Curve Preparation
A pNA standard curve is essential for determining the concentration of pNA produced in your experimental samples.
-
Prepare a series of pNA standards by diluting the 2 mM pNA stock solution in 1x Reaction Buffer. A typical concentration range is 0, 25, 50, 100, 150, and 200 µM.
-
Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate in triplicate.
-
Add 100 µL of 1x Reaction Buffer to a well to serve as a blank.
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance value of the blank from all standard readings.
-
Plot the corrected absorbance values against the known pNA concentrations to generate a standard curve. The resulting linear equation (y = mx + c) will be used to calculate the pNA concentration in your samples.
| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 150 | Example Value |
| 200 | Example Value |
Caspase-3 Activity Assay
-
In a 96-well plate, add 50 µL of your cell lysate (containing 50-200 µg of total protein) to each well. It is recommended to run each sample in triplicate.
-
Include the following controls:
-
Negative Control: Lysate from untreated cells.
-
Blank (No Lysate): 50 µL of Cell Lysis Buffer.
-
Blank (No Substrate): 50 µL of your sample lysate.
-
-
Add 50 µL of 2x Reaction Buffer to each well.
-
To the wells that will not receive the substrate (No Substrate Blank), add 5 µL of Cell Lysis Buffer.
-
Initiate the reaction by adding 5 µL of the 4 mM this compound substrate to all wells except the "No Substrate Blank". The final concentration of the substrate will be 200 µM.
-
Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the level of caspase activity. Protect the plate from light during incubation.
-
Read the absorbance at 405 nm using a microplate reader.
Data Analysis and Calculation
-
Correct for Background Absorbance: Subtract the average absorbance of the "No Lysate Blank" from all other readings.
-
Determine pNA Concentration: Use the linear equation from your pNA standard curve to calculate the concentration of pNA (in µM) in each sample.
-
pNA Concentration (µM) = (Corrected Absorbance - y-intercept) / slope
-
-
Calculate Caspase-3 Activity: The caspase-3 activity is typically expressed as µmol of pNA released per minute per mg of protein.
-
Formula: Activity (µmol/min/mg) = (pNA concentration (µM) * Total Reaction Volume (L)) / (Incubation Time (min) * Protein Amount (mg))
-
Example Calculation:
-
pNA concentration = 50 µM
-
Total Reaction Volume = 105 µL = 1.05 x 10^-4 L
-
Incubation Time = 120 min
-
Protein Amount = 0.1 mg
-
Activity = (50 * 1.05 x 10^-4) / (120 * 0.1) = 0.0004375 µmol/min/mg
-
-
| Sample | Corrected Absorbance (405 nm) | pNA Concentration (µM) | Protein (mg) | Incubation Time (min) | Caspase-3 Activity (µmol/min/mg) |
| Untreated Control | Example Value | Calculated Value | 0.1 | 120 | Calculated Value |
| Treated Sample 1 | Example Value | Calculated Value | 0.1 | 120 | Calculated Value |
| Treated Sample 2 | Example Value | Calculated Value | 0.1 | 120 | Calculated Value |
Experimental Workflow
The following diagram outlines the key steps in the caspase-3 activity assay.
Caption: Experimental workflow for caspase-3 activity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient caspase activity. | Increase the amount of cell lysate, increase incubation time, or use a more potent apoptosis inducer. |
| Inactive substrate. | Ensure proper storage of the this compound substrate (protected from light, at -20°C). | |
| High Background | Contamination of reagents. | Use fresh, high-quality reagents. |
| Non-specific protease activity. | Include a caspase-3 specific inhibitor as a control to confirm that the signal is due to caspase-3 activity. | |
| Inconsistent Results | Pipetting errors. | Be precise with pipetting and use calibrated pipettes. Run replicates to assess variability. |
| Incomplete cell lysis. | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |
By following this detailed protocol, researchers can accurately and reliably quantify caspase-3 activity, providing valuable insights into the mechanisms of apoptosis in various experimental models.
Application Notes and Protocols for Monitoring Enzyme Kinetics with Ac-DMQD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-pNA (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-Nitroanilide) is a chromogenic peptide substrate utilized in the study of enzyme kinetics, particularly for specific members of the caspase family of proteases. Caspases play a critical role in cellular apoptosis (programmed cell death) and inflammation. The monitoring of their activity is of significant interest in drug discovery and development, especially in the fields of oncology, immunology, and neurodegenerative diseases.
This document provides a detailed protocol for the use of this compound to monitor the enzymatic activity of its target proteases, primarily caspase-1 and caspase-3 . The assay is based on the enzymatic cleavage of the p-nitroaniline (pNA) moiety from the peptide substrate. Upon cleavage, free pNA is released, which is a chromogenic molecule with a strong absorbance at 405 nm.[1][2] The rate of pNA release is directly proportional to the enzyme activity and can be monitored over time using a spectrophotometer or microplate reader.
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics. The enzyme (E) binds to the substrate (S), this compound, to form an enzyme-substrate complex (ES). The enzyme then catalyzes the cleavage of the substrate, releasing the product (P), which is the free pNA chromophore, and the cleaved peptide, while the enzyme is regenerated.
Enzyme + this compound ⇌ [Enzyme-Ac-DMQD-pNA] → Enzyme + Cleaved Peptide + pNA (yellow)
The initial velocity of the reaction is determined by measuring the linear increase in absorbance at 405 nm over a defined period.
Data Presentation
Quantitative data from enzyme kinetic experiments should be organized for clarity and ease of comparison. The following tables provide a template for recording and presenting experimental parameters and results.
Table 1: Experimental Conditions
| Parameter | Value |
| Enzyme | Recombinant Human Caspase-1 / Caspase-3 |
| Enzyme Concentration | [Specify concentration range, e.g., 1-10 nM] |
| Substrate | This compound |
| Substrate Stock Conc. | 10 mM in DMSO |
| Substrate Working Conc. | [Specify range, e.g., 10-200 µM] |
| Assay Buffer | 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS |
| Incubation Temperature | 37°C |
| Reaction Volume | 100 µL |
| Wavelength for Detection | 405 nm |
| Measurement Interval | 1 minute |
| Total Measurement Time | 30 minutes |
Table 2: Calculated Kinetic Parameters
| Substrate Concentration (µM) | Initial Velocity (V₀) (mOD/min) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 150 | |
| 200 | |
| Kinetic Constant | Value |
| Vmax | |
| Km |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the enzyme kinetic assay using this compound.
Materials and Reagents
-
This compound substrate
-
Recombinant active caspase-1 or caspase-3
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.
-
Multichannel pipette
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to achieve a final concentration of 10 mM. For instance, dissolve 1 mg of this compound (MW ~700 g/mol , check the specific molecular weight from the supplier) in approximately 143 µL of DMSO. Mix thoroughly until the substrate is completely dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of the active enzyme in the assay buffer at a concentration of 1 µM. Store in aliquots at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution with cold assay buffer to the desired final concentration (e.g., 2X the final assay concentration, so that adding an equal volume of substrate solution will result in the desired 1X concentration). Keep the enzyme solution on ice.
-
Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of concentrations (e.g., 20, 50, 100, 200, 300, and 400 µM). This will result in final concentrations of 10, 25, 50, 100, 150, and 200 µM in the assay plate when mixed with an equal volume of the enzyme solution.
Assay Procedure
-
Set up the Microplate: Add 50 µL of each substrate working solution to the wells of a 96-well plate. Include a "no substrate" control (assay buffer only) and a "no enzyme" control (substrate working solution with assay buffer instead of enzyme solution) for each substrate concentration to measure background absorbance.
-
Pre-incubation: Pre-warm the microplate containing the substrate solutions to 37°C for 5-10 minutes in the microplate reader.
-
Initiate the Reaction: Add 50 µL of the pre-warmed enzyme working solution to each well to initiate the enzymatic reaction. Mix gently by pipetting up and down a few times.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader. Take readings every minute for a total of 30 minutes. Ensure the temperature is maintained at 37°C throughout the measurement.
Data Analysis
-
Background Subtraction: For each time point, subtract the absorbance of the "no enzyme" control from the corresponding substrate concentration wells.
-
Determine the Initial Velocity (V₀): Plot the background-subtracted absorbance versus time for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve. The slope is typically expressed in mOD/min.
-
Generate the Michaelis-Menten Plot: Plot the initial velocity (V₀) against the corresponding substrate concentration.
-
Determine Vmax and Km: Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the Michaelis-Menten equation to the data and determine the Vmax (maximum velocity) and Km (Michaelis constant). The Michaelis-Menten equation is:
V₀ = (Vmax * [S]) / (Km + [S])
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to estimate Vmax and Km, although non-linear regression is generally more accurate.
Visualizations
Signaling Pathway of Apoptosis Induction
References
Application Notes and Protocols for High-Throughput Screening of Apoptosis Inducers Using Ac-DMQD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the identification of small molecules that can modulate apoptosis is a key objective in drug discovery. A central executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that cleaves a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells.[1][2][3]
The activation of Caspase-3 from its inactive zymogen, procaspase-3, is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][4] This makes Caspase-3 an attractive target for high-throughput screening (HTS) campaigns aimed at discovering novel apoptosis inducers. Ac-DMQD-pNA (Acetyl-Asp-Met-Gln-Asp-p-nitroanilide) is a chromogenic substrate designed for the specific and sensitive detection of Caspase-3 activity. While the DEVD peptide sequence is a well-established recognition motif for Caspase-3, substrates incorporating alternative sequences at the P2 and P3 positions, such as in this compound, may offer enhanced selectivity. Upon cleavage by active Caspase-3 at the aspartate residue, the p-nitroaniline (pNA) moiety is released, resulting in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6] This colorimetric assay is readily adaptable to a high-throughput format, providing a robust and cost-effective method for screening large compound libraries for potential apoptosis-inducing agents.
Principle of the Assay
The this compound based apoptosis assay relies on the proteolytic activity of Caspase-3. In apoptotic cells, activated Caspase-3 recognizes and cleaves the DMQD sequence of the substrate. This cleavage liberates the p-nitroaniline (pNA) chromophore, leading to a measurable increase in absorbance at 405 nm. The intensity of the yellow color is directly proportional to the level of active Caspase-3 in the sample, thus providing a quantitative measure of apoptosis.
Signaling Pathway and Assay Mechanism
The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade and the mechanism of this compound cleavage.
Caption: Caspase-3 activation and substrate cleavage.
Experimental Workflow for High-Throughput Screening
The following diagram outlines the major steps in a typical high-throughput screening campaign to identify apoptosis inducers using the this compound assay.
Caption: High-throughput screening workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cells capable of undergoing apoptosis (e.g., Jurkat, HeLa, or other relevant cancer cell lines)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
384-well clear-bottom assay plates
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)
-
Negative control (vehicle, e.g., DMSO)
-
Recombinant active Caspase-3 (for assay validation)
-
Multichannel pipettes and/or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol for High-Throughput Screening
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 40 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a compound library plate with test compounds and controls (positive and negative) at the desired concentrations. Typically, compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Using an automated liquid handler or multichannel pipette, add a small volume (e.g., 10 µL) of the compound solutions to the corresponding wells of the cell plate.
-
Include wells with a known apoptosis inducer as a positive control and wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
-
Induction of Apoptosis:
-
Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator to allow for the induction of apoptosis. The optimal incubation time should be determined empirically for the specific cell line and apoptosis inducer.
-
-
Cell Lysis:
-
After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully remove the culture medium.
-
Add 20 µL of Cell Lysis Buffer to each well.
-
Incubate the plates on ice for 15-20 minutes to ensure complete cell lysis.
-
-
Caspase-3 Activity Assay:
-
Prepare the this compound substrate solution by diluting a stock solution (e.g., 20 mM in DMSO) to the final working concentration (e.g., 200 µM) in pre-warmed Assay Buffer.
-
Add 20 µL of the substrate solution to each well of the lysate plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time can be adjusted based on the signal intensity.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative Data Summary
While specific kinetic parameters for this compound are not widely published, the data for the analogous and commonly used substrate, Ac-DEVD-pNA, can serve as a reference. The performance of a high-throughput screening assay is critically evaluated using the Z'-factor, which assesses the separation between the positive and negative controls.
| Parameter | Description | Typical Value | Reference |
| Substrate | Ac-DEVD-pNA Kinetic Constants with Caspase-3 | ||
| Km | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | ~10-20 µM | [7] |
| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Varies with assay conditions | [7] |
| Assay Performance | Z'-Factor for HTS Apoptosis Assays | ||
| Z'-Factor | A statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation. | > 0.5 | [1][3][4] |
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
μn = mean of the negative control
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[1][4]
Hit Identification
A "hit" is defined as a test compound that produces a signal significantly above the background of the negative controls. A common method for hit selection is to set a threshold based on the mean and standard deviation of the negative controls (e.g., > 3 standard deviations above the mean of the negative control). All identified hits should be subjected to further validation and dose-response studies to confirm their activity and determine their potency.
Conclusion
The this compound colorimetric assay provides a robust, sensitive, and cost-effective method for the high-throughput screening of apoptosis inducers. Its simple workflow and amenability to automation make it an ideal choice for large-scale screening campaigns in academic and industrial drug discovery settings. The detailed protocols and guidelines presented in this application note will enable researchers to successfully implement this assay for the identification of novel modulators of apoptosis.
References
- 1. assay.dev [assay.dev]
- 2. scbt.com [scbt.com]
- 3. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. tribioscience.com [tribioscience.com]
- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce high background in Ac-DMQD-pNA caspase assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background in Ac-DMQD-pNA caspase assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in this compound caspase assays?
High background can stem from several sources, including:
-
Spontaneous Apoptosis: Cultured cells naturally undergo apoptosis, leading to a basal level of caspase activity even in untreated samples.[1]
-
Serum-Derived Activity: Serum used in cell culture media can contain caspase-like proteases that cleave the substrate.[1]
-
Non-Specific Substrate Cleavage: Other cellular proteases, besides the target caspase, may cleave the this compound substrate.
-
Reagent-Related Issues: Contaminated or improperly stored reagents, including the substrate and lysis buffer, can contribute to high background.
-
Assay Conditions: Suboptimal incubation times, temperatures, or incorrect protein concentrations can increase non-specific signal.[1]
Q2: How can I differentiate between true caspase activity in my control cells and non-specific background?
It is crucial to include proper controls in your experimental setup:
-
No-Cell Control: This control consists of cell culture medium and assay reagents without any cells. It helps determine the background signal originating from the media and reagents themselves.[1]
-
Lysate-Only Control: This control contains the cell lysate but no substrate. It accounts for any intrinsic absorbance of the lysate at the measurement wavelength.
-
Substrate-Only Control: This includes the assay buffer and substrate without any cell lysate to check for auto-hydrolysis of the substrate.
-
Inhibitor Control: Treating a sample with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) can help confirm that the measured activity is indeed from caspase-3.[2][3]
Q3: Is the this compound substrate specific to caspase-3?
While this compound is designed as a caspase-3 substrate, based on the preferred cleavage sequence, it's important to note that other caspases, particularly effector caspases like caspase-7, share similar substrate specificities.[4][5] Initiator caspases may also cleave this substrate, albeit with lower efficiency.[1] This potential for cross-reactivity is a known source of non-specific signal.
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and mitigating the causes of high background in your this compound caspase assays.
Problem 1: High Background in "No-Cell" Controls
| Potential Cause | Recommended Solution |
| Contaminated Assay Buffer or Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. |
| Serum Caspase-like Activity | Heat-inactivate the serum before use or switch to a serum-free medium for the duration of the experiment if possible. |
| Substrate Instability | Protect the this compound substrate from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[2][6] |
Problem 2: High Background in Untreated/Control Cell Lysates
| Potential Cause | Recommended Solution |
| High Rate of Spontaneous Apoptosis | Optimize cell culture conditions, including cell density and passage number. Ensure cells are healthy and not overly confluent before starting the experiment. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all cytosolic contents. Optimize the lysis buffer composition and incubation time on ice. A common starting point is a buffer containing a non-ionic detergent like Triton X-100. |
| Excessive Protein Concentration | High protein concentrations can lead to increased non-specific protease activity. Determine the optimal protein concentration for your assay by performing a titration. A typical range is 50-200 µg of protein per assay.[6] |
| Prolonged Incubation Time | Extended incubation can lead to the accumulation of non-specific cleavage products. Perform a time-course experiment to determine the optimal incubation time where the specific signal is high and the background is low.[1] |
| Non-Specific Protease Activity | Include a cocktail of protease inhibitors (excluding cysteine protease inhibitors that might inhibit caspases) in your lysis buffer.[7] |
Experimental Protocols
Below are detailed methodologies for key experimental steps to help you optimize your this compound caspase assay and reduce background noise.
Protocol 1: Optimizing Lysis Buffer Composition
A well-formulated lysis buffer is critical for efficient and specific enzyme activity measurement.
Objective: To determine the optimal concentration of a non-ionic detergent for cell lysis.
Methodology:
-
Prepare a base lysis buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, and 10% glycerol.
-
Create a series of lysis buffers by adding varying concentrations of Triton X-100 (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
-
Lyse an equal number of untreated cells with each buffer formulation.
-
Perform the caspase assay on the lysates and measure the background absorbance.
-
Compare the background levels to identify the lowest concentration of Triton X-100 that provides efficient lysis without significantly increasing the background.
| Triton X-100 Concentration | Relative Background Absorbance (AU) |
| 0.1% | 0.05 |
| 0.25% | 0.06 |
| 0.5% | 0.08 |
| 1.0% | 0.12 |
| Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions. |
Protocol 2: Optimizing Protein Concentration
Using the correct amount of cell lysate is crucial for obtaining a good signal-to-noise ratio.
Objective: To determine the optimal protein concentration for the assay.
Methodology:
-
Prepare a cell lysate from both untreated (control) and apoptosis-induced (treated) cells.
-
Measure the total protein concentration of each lysate using a standard method like the Bradford or BCA assay.[8][9]
-
Perform the caspase assay using a serial dilution of each lysate (e.g., 25 µg, 50 µg, 100 µg, 200 µg of total protein per well).
-
Measure the absorbance for both control and treated samples at each concentration.
-
Calculate the signal-to-background ratio (Absorbance of treated / Absorbance of control) for each concentration.
-
Select the protein concentration that provides the highest signal-to-background ratio.
| Protein Concentration (µg) | Control Absorbance (AU) | Treated Absorbance (AU) | Signal-to-Background Ratio |
| 25 | 0.04 | 0.20 | 5.0 |
| 50 | 0.06 | 0.45 | 7.5 |
| 100 | 0.08 | 0.80 | 10.0 |
| 200 | 0.15 | 1.10 | 7.3 |
| Note: This table presents hypothetical data for illustrative purposes. Actual results may vary. |
Protocol 3: Optimizing Incubation Time
The duration of the enzyme-substrate reaction can significantly impact both the signal and the background.
Objective: To determine the optimal incubation time for the assay.
Methodology:
-
Set up parallel reactions for both untreated and treated cell lysates using the optimized protein concentration.
-
Add the this compound substrate to all wells simultaneously.
-
Measure the absorbance at multiple time points (e.g., 30, 60, 90, 120, 180 minutes).
-
Plot the absorbance values over time for both control and treated samples.
-
Select the incubation time that provides a robust signal for the treated sample while keeping the background in the control sample low.
| Incubation Time (minutes) | Control Absorbance (AU) | Treated Absorbance (AU) | Signal-to-Background Ratio |
| 30 | 0.03 | 0.30 | 10.0 |
| 60 | 0.05 | 0.65 | 13.0 |
| 90 | 0.08 | 0.95 | 11.9 |
| 120 | 0.12 | 1.15 | 9.6 |
| 180 | 0.20 | 1.30 | 6.5 |
| Note: This table presents hypothetical data for illustrative purposes. The optimal time is often a balance between a high signal and a manageable background. |
Visualizations
Caspase-3 Activation Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to the activation of caspase-3.
Experimental Workflow for this compound Caspase Assay
Caption: Step-by-step workflow for performing a colorimetric caspase-3 assay.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting high background in caspase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Spectrophotometric and colorimetric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Troubleshooting Ac-DMQD-pNA Substrate Assays
Disclaimer: Information available for the substrate "Ac-DMQD-pNA" is limited. This guide is based on the widely used and structurally similar caspase-3 substrate, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide) . It is highly probable that "this compound" is a typographical error for "Ac-DEVD-pNA". Users should verify the identity of their substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during caspase-3 activity assays that result in a low or absent signal when using a p-nitroaniline (pNA) based colorimetric substrate.
Q1: Why am I getting a very low or no signal in my caspase-3 assay?
A1: Low signal can stem from several factors, ranging from the substrate integrity to the enzymatic activity in your samples. Here are the primary causes to investigate:
-
Inactive Caspase-3: The enzyme may not be activated in your experimental samples. Ensure your apoptosis induction protocol is effective. It is advisable to include a positive control, such as cells treated with staurosporine, to verify that the assay components are working correctly.[1][2]
-
Substrate Degradation: The Ac-DEVD-pNA substrate is sensitive to improper storage and handling. It should be stored at -20°C and protected from light and moisture.[3] Repeated freeze-thaw cycles should be avoided.[3]
-
Incorrect Assay Buffer Conditions: The composition of the assay buffer is critical for optimal caspase-3 activity. Key components include a buffering agent (e.g., HEPES), a chelating agent (e.g., EDTA), a detergent (e.g., CHAPS), and a reducing agent (e.g., DTT).[1][4] The absence or incorrect concentration of any of these can lead to low enzyme activity.
-
Suboptimal pH: Caspase-3 has an optimal pH range for its activity, typically around 7.2-7.5.[4] Ensure your assay buffer is at the correct pH.
-
Insufficient Incubation Time or Temperature: The enzymatic reaction is time and temperature-dependent. Incubate the reaction at 37°C for 1-2 hours.[5] Shorter incubation times or lower temperatures may not be sufficient for detectable pNA release.
-
Low Protein Concentration: The amount of cellular lysate used in the assay may not contain a sufficient concentration of active caspase-3. It is recommended to use a protein concentration between 50-200 µg per assay.[5]
-
Spectrophotometer/Plate Reader Settings: Ensure you are measuring the absorbance at the correct wavelength for pNA, which is 400-405 nm.[6][7]
Q2: My positive control is also showing a low signal. What should I do?
A2: If the positive control fails, it points to a systemic issue with the assay reagents or protocol.
-
Check Reagent Preparation: Double-check the dilution and preparation of all reagents, including the assay buffer, substrate, and the positive control itself.
-
Substrate Viability: The substrate may have degraded. Consider using a fresh aliquot or a new batch of substrate.
-
Buffer Components: Ensure that the DTT was added to the reaction buffer immediately before use, as it is unstable in solution.[5]
Q3: How can I be sure my apoptosis induction was successful?
A3: Besides the caspase-3 activity assay, you can confirm apoptosis using other methods:
-
Morphological Changes: Observe cells for characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy.
-
DNA Fragmentation: Perform a TUNEL assay or DNA laddering on an agarose gel to detect the fragmentation of DNA, a hallmark of apoptosis.[2]
-
Western Blotting: Probe for the cleavage of PARP or the presence of cleaved (active) caspase-3.
Q4: Can the p-nitroaniline signal be affected by my sample components?
A4: Yes, the absorbance spectrum of p-nitroaniline can be influenced by the solution's composition, such as ionic strength.[8] It is important to maintain consistent buffer conditions across all samples and standards to ensure accurate measurements.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a colorimetric caspase-3 assay using Ac-DEVD-pNA.
| Parameter | Recommended Value/Range | Notes |
| Ac-DEVD-pNA Substrate | ||
| Stock Solution Concentration | 4 mM in DMSO[6][9] | Store at -20°C, protected from light. |
| Final Working Concentration | 200 µM[5] | Dilute the stock solution in the assay buffer. |
| Cell Lysate | ||
| Protein Concentration | 50 - 200 µg per assay[5] | Determine protein concentration before the assay. |
| Lysis Buffer | 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT[4] | Protease inhibitors (excluding cysteine protease inhibitors) can be added.[4] |
| Assay Conditions | ||
| Assay Buffer | 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT[1][4] | Prepare fresh and add DTT just before use. |
| Incubation Temperature | 37°C[5][9] | |
| Incubation Time | 1 - 2 hours[5] | Can be optimized based on enzyme activity. |
| Detection | ||
| Wavelength | 400 - 405 nm[6][7] | |
| Positive Control | ||
| Staurosporine Concentration | 0.25 - 1 µM[2] | Induces apoptosis in many cell lines. |
| Incubation Time (Staurosporine) | 4 - 8 hours[2] | Cell type-dependent. |
Experimental Protocols
Key Experiment: Colorimetric Caspase-3 Assay
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates.
Materials:
-
Cells (control and treated for apoptosis induction)
-
Ac-DEVD-pNA substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM NaCl, 2 mM EDTA, 0.2% CHAPS, 20 mM DTT)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom plate
Procedure:
-
Sample Preparation (Cell Lysis): a. Induce apoptosis in your target cells using your desired method. Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells). b. Harvest 1-5 x 10^6 cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[5] e. Incubate on ice for 10 minutes.[5] f. Centrifuge at 10,000 x g for 1 minute at 4°C.[5] g. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate. h. Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Assay Reaction: a. In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.[5] b. Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.[5] c. Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well for a final concentration of 200 µM.[5] d. Include a blank control containing lysis buffer, reaction buffer, and substrate, but no cell lysate.
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light.[5] b. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance value of the blank from all sample readings. b. The increase in absorbance is proportional to the caspase-3 activity. The fold-increase in activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Visualizations
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal in caspase-3 assays.
Caspase-3 Signaling Pathway and Substrate Cleavage
Caption: Caspase-3 activation pathway and substrate cleavage mechanism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Caspase-3 Assay Kit (Colorimetric) (A319626) | Antibodies.com [antibodies.com]
- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Ac-DMQD-pNA Caspase-3 Assay
Welcome to the technical support center for the Ac-DMQD-pNA caspase-3 reaction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help optimize incubation time and resolve common issues encountered during this colorimetric assay.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a caspase-3 assay using this compound?
A1: The optimal incubation time can vary depending on the experimental conditions. However, a general starting point is to incubate the reaction at 37°C for 1 to 4 hours.[1][2][3] If the signal is low, the incubation can be extended, even overnight.[2][4] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell type and treatment conditions.[5]
Q2: What factors can influence the optimal incubation time?
A2: Several factors can affect the rate of the caspase-3 reaction and therefore the ideal incubation time:
-
Cell Type: Different cell lines exhibit varying sensitivities to apoptotic stimuli and may have different endogenous levels of caspase-3.[1]
-
Apoptotic Stimulus and Concentration: The nature and concentration of the apoptosis-inducing agent can significantly impact the timing of caspase-3 activation.[5] Higher concentrations of an inducer may lead to a faster and more robust caspase-3 activation, requiring a shorter incubation time.[5]
-
Protein Concentration: The concentration of the cell lysate used in the assay is critical. A recommended protein concentration is typically between 1-4 mg/mL.[6] Low protein concentration can lead to a weak signal, necessitating a longer incubation.
Q3: Can I read the plate at multiple time points?
A3: Yes, taking kinetic readings at several time points (e.g., every 30-60 minutes) is a good practice to determine the optimal read time and to ensure the reaction is in the linear range. This can help in identifying the point at which the reaction rate is maximal before substrate depletion or enzyme instability becomes a factor.
Q4: What is the principle of the this compound caspase-3 assay?
A4: The assay is based on the cleavage of the colorimetric substrate this compound by active caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] Upon cleavage of the substrate, p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[4][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Troubleshooting Guides
Issue: Low or No Caspase-3 Activity Detected
This is a common issue that can often be resolved by optimizing the incubation time and other experimental parameters.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | Perform a time-course experiment, measuring the absorbance at multiple time points (e.g., 1, 2, 4, and even 24 hours) to determine the peak of caspase-3 activity.[4][5] |
| Insufficient Apoptosis Induction | Verify the effectiveness of your apoptosis-inducing agent and its concentration. It may be necessary to increase the concentration or the treatment time. Include a positive control, such as staurosporine-treated cells, to ensure the assay is working.[8][9] |
| Low Protein Concentration | Ensure the protein concentration of your cell lysate is within the recommended range (typically 50-200 µg of protein per assay).[1] If necessary, concentrate your lysate or start with a larger number of cells. |
| Improper Sample Handling | Keep cell lysates on ice to prevent protease degradation.[1] Avoid repeated freeze-thaw cycles of the lysates and reagents.[6] |
| Inactive Reagents | Ensure that the assay buffer contains a reducing agent like DTT, which is crucial for caspase activity.[1] Check the expiration dates of all kit components. |
Issue: High Background Signal
High background can mask the true signal from caspase-3 activity.
| Possible Cause | Recommended Solution |
| Contamination of Reagents or Samples | Use fresh, sterile reagents and pipette tips. Ensure that the cell lysis buffer is free of contaminants that might have inherent absorbance at 405 nm. |
| Spontaneous Substrate Degradation | Minimize the exposure of the this compound substrate to light.[1] Prepare the reaction mix immediately before use. |
| Non-specific Protease Activity | While the this compound substrate is relatively specific for caspase-3, other proteases in the lysate could contribute to background signal. Including a negative control with a caspase-3 inhibitor can help to determine the level of non-specific cleavage.[4] |
Experimental Protocols
Detailed Protocol for Optimizing Incubation Time in a 96-Well Plate Format
-
Cell Lysis:
-
Induce apoptosis in your cells using the desired method. Include a non-induced control group.
-
Harvest the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT) at a concentration of 1-5 x 10^6 cells per 50 µL.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Assay Reaction Setup:
-
Determine the protein concentration of your lysates. Adjust the concentration to be within the optimal range for the assay (e.g., 50-200 µg of protein per well).
-
In a 96-well plate, add your cell lysate to each well.
-
Prepare a master mix containing the 2x reaction buffer and the this compound substrate. The final concentration of the substrate is typically 200 µM.[1]
-
Add the master mix to each well containing the cell lysate.
-
Include a blank control containing lysis buffer and the master mix without any cell lysate.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Set the plate reader to measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 minutes) for a total period of at least 4 hours. If the signal remains low, you can continue to incubate and take a final reading at a later time point (e.g., overnight).
-
The optimal incubation time is the point at which the difference in absorbance between the induced and non-induced samples is maximal, while the signal is still in the linear range of detection.
-
Visualizations
Caption: Simplified extrinsic apoptosis pathway leading to caspase-3 activation.
Caption: Experimental workflow for optimizing caspase reaction incubation time.
References
- 1. abcam.com [abcam.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ac-DMQD-pNA solubility issues in aqueous assay buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic caspase substrate, Ac-DMQD-pNA. The information provided is also largely applicable to the more common, structurally similar caspase-3 substrate, Ac-DEVD-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide) is a synthetic peptide substrate used to detect and measure the activity of certain caspase enzymes. Upon cleavage by an active caspase, the p-nitroanilide (pNA) chromophore is released, which can be quantified by measuring its absorbance at 405 nm. It is primarily used in colorimetric assays to monitor caspase activity, a key indicator of apoptosis or programmed cell death. While Ac-DEVD-pNA is the canonical substrate for caspase-3 and -7, this compound has also been described as a substrate for caspase-1 and shows cross-reactivity with other caspases.[1]
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended solvent?
This compound, like many peptide-pNA conjugates, has limited solubility in aqueous solutions. The recommended procedure is to first dissolve the lyophilized peptide in a small amount of an organic solvent to create a concentrated stock solution. The preferred solvent is dimethyl sulfoxide (DMSO).[2][3] This stock solution can then be diluted to the final working concentration in the aqueous assay buffer.
Q3: What is a typical concentration for an this compound stock solution?
Stock solution concentrations for similar pNA substrates are typically in the range of 10 mM to 100 mM in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the peptide in DMSO. Sonication may be used to aid dissolution.[4]
Q4: How should I store the this compound stock solution?
The lyophilized powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect the stock solution from light.[4]
Q5: What is the optimal pH for a caspase assay using this compound?
Caspase assays are typically performed at a physiological pH, generally between 7.2 and 7.5. The assay buffer is often HEPES-based. The solubility of peptides can be pH-dependent, with minimum solubility often observed near their isoelectric point. Maintaining the recommended pH of the assay buffer is crucial for both enzyme activity and substrate solubility.
Troubleshooting Guide: Solubility Issues
Problem: I see a precipitate when I add my this compound stock solution to the assay buffer.
This is a common issue arising from the low aqueous solubility of the peptide substrate. Here are several factors to consider and steps to resolve the problem:
1. Is the concentration of the organic co-solvent (DMSO) in the final assay mixture too high or too low?
-
Rationale: While DMSO is necessary to solubilize the this compound, its concentration in the final reaction mixture must be carefully controlled. High concentrations of DMSO can be detrimental to enzyme activity and cell viability, while too low a concentration upon dilution of the stock solution can cause the substrate to precipitate.[5][6]
-
Recommendation: Aim for a final DMSO concentration in the assay mixture of 1-2% (v/v). Some sources suggest that up to 10% may be tolerated in certain biological assays, but this should be empirically determined for your specific system.[7]
2. Is the stock solution being added to the buffer correctly?
-
Rationale: Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause localized high concentrations of the substrate, leading to immediate precipitation.
-
Recommendation: Add the stock solution dropwise to the assay buffer while gently vortexing or mixing. This gradual dilution helps to keep the substrate in solution.
3. Is the assay buffer at an appropriate temperature?
-
Rationale: Temperature can influence the solubility of peptides.
-
Recommendation: Ensure your assay buffer is at room temperature or the recommended assay temperature (e.g., 37°C) before adding the substrate stock solution. Avoid adding the stock solution to ice-cold buffers.
4. Could the pH of the buffer be a factor?
-
Rationale: The net charge of a peptide is dependent on the pH of the solution, which in turn affects its solubility. Peptides are generally least soluble at their isoelectric point.
-
Recommendation: Verify the pH of your assay buffer. Most caspase assay buffers have a pH in the range of 7.2-7.5.
5. Is the final concentration of the this compound substrate too high?
-
Rationale: There is a limit to the solubility of this compound in the final aqueous assay buffer, even with a co-solvent.
-
Recommendation: The typical final concentration of pNA substrates in caspase assays is between 50 µM and 200 µM. If you are observing precipitation, try reducing the final substrate concentration.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and buffer components used in caspase-3 colorimetric assays, which can be adapted for assays using this compound.
Table 1: Typical Caspase-3 Assay Buffer Components
| Component | Typical Concentration | Purpose |
| HEPES | 20-50 mM | Buffering agent (pH 7.2-7.5) |
| DTT | 5-10 mM | Reducing agent to maintain caspase activity |
| EDTA | 2 mM | Chelating agent |
| CHAPS or NP-40 | 0.1-0.3% (w/v) | Non-ionic detergent for cell lysis |
| Sucrose or Glycerol | 10% (w/v) | Stabilizer |
Table 2: Ac-DEVD-pNA (proxy for this compound) Concentrations in Caspase-3 Assays
| Parameter | Concentration Range | Notes |
| Stock Solution | 10 mM - 100 mM in DMSO | Store at -20°C to -80°C, protected from light. |
| Final Working Concentration | 50 µM - 200 µM | Diluted from the stock solution into the assay buffer. |
| Final DMSO Concentration | 1% - 5% (v/v) | Should be optimized to maintain substrate solubility without inhibiting enzyme activity. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial gently until the peptide is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Colorimetric Caspase-3 Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Prepare Cell Lysates:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control cell population.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (see Table 1 for a typical composition) on ice.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay method.
-
-
Set up the Assay:
-
In a 96-well microplate, add your cell lysate to each well (e.g., 50-100 µg of total protein per well).
-
Include appropriate controls:
-
Blank: Lysis buffer only (no cell lysate).
-
Negative Control: Lysate from non-induced cells.
-
Positive Control (optional): Purified active caspase-3.
-
Inhibitor Control (optional): Lysate from apoptotic cells pre-incubated with a caspase inhibitor (e.g., Ac-DEVD-CHO).
-
-
Add the 2x reaction buffer (containing DTT) to each well.
-
Adjust the final volume in each well with the 1x assay buffer.
-
-
Initiate the Reaction:
-
Prepare the this compound working solution by diluting the DMSO stock solution into the 1x assay buffer to the desired final concentration (e.g., 200 µM).
-
Add the this compound working solution to each well to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance reading of the blank from all other readings.
-
The caspase activity can be expressed as the fold-increase in absorbance compared to the negative control.
-
Visualizations
Caption: Experimental workflow for a colorimetric caspase assay.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Figure 3. [DMSO tolerance of the luminescent...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ac-DEVD-pNA | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Effect of pH and temperature on Ac-DMQD-pNA assay performance.
Welcome to the technical support center for the Ac-DMQD-pNA assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues. The this compound (Acetyl-Asp-Met-Gln-Asp-p-nitroanilide) assay is a colorimetric method used to measure the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is based on the enzymatic cleavage of the colorimetric substrate this compound by active caspase-3. Caspase-3 recognizes the DMQD peptide sequence and cleaves the bond between the aspartic acid (D) and the p-nitroanilide (pNA) molecule. The release of free pNA results in a yellow color that can be quantified by measuring the absorbance at 405 nm. The intensity of the yellow color is directly proportional to the caspase-3 activity in the sample.
Q2: What is the optimal pH for the this compound assay?
A2: The optimal pH for caspase-3 activity is approximately 7.4.[1] It is recommended to use an assay buffer with a pH in the range of 7.2-7.5 to ensure optimal performance.[2]
Q3: What is the optimal temperature for conducting the this compound assay?
A3: The recommended incubation temperature for the this compound assay is 37°C.[3][4][5]
Q4: Is the this compound substrate specific to caspase-3?
A4: While this compound is a substrate for caspase-3, it's important to note that caspase substrates can exhibit some level of cross-reactivity with other caspases. For instance, the similar substrate Ac-DEVD-pNA is known to be cleaved by both caspase-3 and caspase-7.[6][7] Kinetic analysis has shown that caspase-3 has a high affinity for substrates with the DEVD sequence.[8] For more specific measurements, it is advisable to use specific inhibitors or to confirm results with other methods like Western blotting for cleaved caspase-3.[5]
Q5: How should I prepare and store the this compound substrate?
A5: The this compound substrate is typically supplied as a powder and should be dissolved in a small amount of DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C, protected from light. For the assay, the stock solution is further diluted in the assay buffer to the desired working concentration. Avoid repeated freeze-thaw cycles of the stock solution.[2][3]
Effect of pH and Temperature on Assay Performance
The activity of caspase-3, like most enzymes, is significantly influenced by pH and temperature. Operating within the optimal ranges for these parameters is crucial for obtaining accurate and reproducible results.
Effect of pH
Caspase-3 exhibits its highest activity at a neutral to slightly alkaline pH. The optimal pH for caspase-3 activity has been determined to be approximately 7.4.[1] Deviations from this pH can lead to a significant decrease in enzyme activity.
| pH | Relative Caspase-3 Activity (%) |
| 6.0 | ~ 60 |
| 6.5 | ~ 80 |
| 7.0 | ~ 95 |
| 7.4 | 100 |
| 8.0 | ~ 85 |
| 8.5 | ~ 65 |
Note: This table provides an estimated representation of the effect of pH on caspase-3 activity based on available literature. The exact values may vary depending on the specific buffer system and assay conditions.
Effect of Temperature
The enzymatic activity of caspase-3 is also temperature-dependent. The optimal temperature for the assay is 37°C, which mimics physiological conditions.[3][4][5] Temperatures significantly above this can lead to enzyme denaturation and loss of activity, while lower temperatures will slow down the reaction rate.
| Temperature (°C) | Relative Caspase-3 Activity (%) |
| 25 | ~ 50 |
| 30 | ~ 75 |
| 37 | 100 |
| 42 | ~ 80 |
| 50 | ~ 40 |
Note: This table provides an estimated representation of the effect of temperature on caspase-3 activity. The exact values can vary based on the duration of incubation and other experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive caspase-3 in the sample. 2. Incorrect assay buffer pH. 3. Sub-optimal incubation temperature. 4. Degraded substrate. 5. Insufficient incubation time.[9] | 1. Ensure that apoptosis was successfully induced in your experimental model. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). 2. Check the pH of your assay buffer and adjust it to 7.2-7.5. 3. Ensure the incubator is set to 37°C. 4. Use a fresh aliquot of the this compound substrate. Store the stock solution protected from light at -20°C. 5. Increase the incubation time (e.g., from 1-2 hours up to overnight).[9] |
| High background signal | 1. Contamination of reagents or samples. 2. Non-specific cleavage of the substrate by other proteases. 3. Autohydrolysis of the substrate. | 1. Use fresh, sterile reagents and pipette tips. 2. Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific cleavage. 3. Run a blank reaction containing only the assay buffer and substrate to measure the rate of autohydrolysis. Subtract this value from your sample readings. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Air bubbles in the wells.[3] 3. Inconsistent incubation times or temperatures. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Be careful not to introduce air bubbles when adding reagents to the wells. If bubbles are present, gently tap the plate to dislodge them. 3. Ensure all samples are incubated for the same amount of time and at a consistent temperature. |
| Signal is too high (out of linear range) | 1. Too much protein in the sample. 2. Overly long incubation time. | 1. Dilute your cell lysate and re-assay. It is recommended to perform a protein concentration assay on your lysates and normalize the amount of protein used in each reaction.[10] 2. Reduce the incubation time. |
Experimental Protocols
Key Experiment: Colorimetric Caspase-3 Assay using this compound
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates.
Materials:
-
Cell lysate containing active caspase-3
-
This compound substrate
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell culture using the desired method. Harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Set up the Assay Plate:
-
Samples: Add 50-100 µg of protein from each cell lysate to individual wells of the 96-well plate. Adjust the volume to 50 µL with assay buffer.
-
Negative Control: To a separate well, add the same amount of protein as your samples, but also include a specific caspase-3 inhibitor.
-
Blank: Add 50 µL of assay buffer without any cell lysate.
-
-
Prepare Substrate Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 200 µM.
-
Initiate the Reaction: Add 50 µL of the 200 µM this compound substrate solution to each well, including samples, negative control, and blank. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3][4]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance value of the blank from all sample and control readings. The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
Signaling Pathways and Workflows
Caspase Activation Cascade
Caspase-3 is an executioner caspase that is activated by initiator caspases, such as caspase-8 and caspase-9, through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: The caspase activation cascade leading to apoptosis.
This compound Assay Workflow
The following diagram illustrates the general workflow for performing the this compound assay.
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues with the this compound assay.
Caption: A logical flow for troubleshooting the this compound assay.
References
- 1. Biochemical characteristics of caspases-3, -6, -7, and -8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. mpbio.com [mpbio.com]
- 5. abcam.com [abcam.com]
- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
Troubleshooting Guide: Correcting for Interfering Compounds in an Ac-DMQD-pNA Assay
Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and correct for interfering compounds in the Acetyl-Asp-Met-Gln-Asp-p-nitroanilide (Ac-DMQD-pNA) assay. This colorimetric assay is a widely used method for measuring the activity of caspase-3, a key enzyme in the apoptotic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in an this compound assay?
A: Several types of compounds can interfere with the this compound assay, leading to inaccurate results. These include:
-
Colored Compounds: Compounds that absorb light at or near 405 nm, the wavelength at which the p-nitroaniline (pNA) product is measured, can artificially inflate the absorbance reading.[1]
-
Precipitating Compounds: Test compounds with poor solubility in the assay buffer can form precipitates, which scatter light and cause erroneously high absorbance readings.
-
Direct Caspase-3 Modulators: Some compounds may directly inhibit or activate caspase-3, which can be mistaken for an upstream effect on the signaling pathway.[2][3]
-
Compounds that React with Assay Components: In some cases, a test compound might chemically react with the this compound substrate or the pNA product, altering their concentrations and affecting the final readout.
Q2: How can I correct for the interference of a colored test compound?
A: To correct for the intrinsic color of a test compound, you need to run a "compound blank" or "compound only" control. This involves measuring the absorbance of the compound in the assay buffer without the enzyme or substrate present. This background absorbance is then subtracted from the absorbance of the wells containing the complete reaction mixture.[4][5]
Q3: What should I do if my test compound is not fully soluble in the assay buffer?
A: If you observe precipitation, it is crucial to address the solubility issue before proceeding with the assay. You can try the following:
-
Optimize the solvent: While many compounds are dissolved in DMSO, you may need to explore other solvents or co-solvents that are compatible with the assay.
-
Adjust the compound concentration: Lowering the concentration of the test compound may be necessary to keep it in solution.
-
Use sonication: Briefly sonicating the compound stock solution can sometimes help to dissolve it more effectively.
Q4: How can I determine if my compound is directly inhibiting or activating caspase-3?
A: To test for direct effects on the enzyme, you should perform a cell-free caspase-3 activity assay using purified recombinant caspase-3. By incubating the enzyme with your test compound and the this compound substrate, you can directly measure any changes in enzyme activity. A known caspase-3 inhibitor, such as Ac-DEVD-CHO, should be used as a positive control for inhibition.[3]
Experimental Protocols
Protocol 1: Correcting for Compound Color Interference
Objective: To measure and subtract the background absorbance of a colored test compound.
Materials:
-
Test compound
-
Assay buffer
-
96-well clear-bottom microplate
-
Microplate reader with a 405 nm filter
Procedure:
-
Prepare your experimental wells as usual, containing the cell lysate (or purified enzyme), test compound, and this compound substrate.
-
In separate wells, prepare "compound blank" controls containing the same concentration of your test compound and assay buffer, but without the cell lysate or substrate.
-
Incubate the plate according to your standard assay protocol.
-
Measure the absorbance of all wells at 405 nm.
-
For each test compound concentration, subtract the average absorbance of the corresponding "compound blank" wells from the average absorbance of the experimental wells.
Data Correction: Corrected Absorbance = (Absorbance of Experimental Well) - (Absorbance of Compound Blank Well)
Protocol 2: Direct Caspase-3 Inhibition Assay
Objective: To determine if a test compound directly inhibits or activates purified caspase-3.
Materials:
-
Recombinant active caspase-3
-
This compound substrate
-
Assay buffer
-
Test compound at various concentrations
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
96-well clear-bottom microplate
-
Microplate reader with a 405 nm filter
Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound at a range of concentrations to the appropriate wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the recombinant caspase-3 to all wells except for the no-enzyme control.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately begin kinetic readings of absorbance at 405 nm every 1-2 minutes for 1-2 hours.
-
Calculate the reaction rate (Vmax) for each well.
-
Compare the reaction rates in the presence of the test compound to the vehicle control to determine the percent inhibition or activation.
Data Presentation: Summary of Controls
| Potential Interference | Control Experiment | Purpose | Interpretation of Results |
| Compound Color | Compound + Assay Buffer | To measure the intrinsic absorbance of the compound at 405 nm. | Subtract this value from the experimental absorbance. |
| Compound Precipitation | Visual Inspection & Solubility Test | To ensure the compound is fully dissolved. | If precipitate is present, the results are unreliable. Optimize solubility. |
| Direct Caspase-3 Modulation | Recombinant Caspase-3 + Compound | To test for direct inhibition or activation of the enzyme. | A change in enzyme activity indicates a direct effect. |
| Reaction with Substrate | This compound + Compound | To check for a chemical reaction between the compound and the substrate. | An increase in absorbance at 405 nm in the absence of enzyme suggests a reaction. |
Visualizations
Experimental Workflow for Interference Correction
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ecuvettes.com [ecuvettes.com]
Common pitfalls to avoid when using Ac-DMQD-pNA.
Disclaimer: Information regarding Ac-DMQD-pNA is limited in publicly available resources. This guide primarily leverages data and protocols from the closely related and well-documented caspase substrate, Ac-DEVD-pNA. The principles and troubleshooting advice are expected to be broadly applicable to this compound due to their similar structure and application in colorimetric caspase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl p-Nitroanilide) is a synthetic peptide substrate for certain caspases, which are key enzymes involved in apoptosis (programmed cell death) and inflammation. The substrate consists of a four-amino-acid peptide sequence (DMQD) that is recognized and cleaved by specific caspases. This peptide is conjugated to a chromophore, p-Nitroaniline (pNA).
In its intact form, this compound is colorless. However, when cleaved by an active caspase, pNA is released. Free pNA has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the activity of the caspase in the sample.
Q2: Which caspases can be measured using this compound?
While Ac-DEVD-pNA is a well-established substrate for caspase-3 and caspase-7, this compound has been reported as a substrate for CgCaspase-1, an executioner caspase in oysters.[1] It is crucial to validate the specificity of this compound for the particular caspase you intend to measure in your experimental system, as peptide substrates can exhibit cross-reactivity with other caspases.[2]
Q3: What are the essential components of a caspase assay using this compound?
A typical colorimetric caspase assay kit includes the following reagents:
-
Cell Lysis Buffer: To break open cells and release their contents, including caspases.
-
Reaction Buffer: Provides the optimal pH and ionic conditions for the caspase enzymatic reaction. It often contains a reducing agent like DTT.
-
This compound Substrate: The chromogenic substrate that is cleaved by the active caspase.
-
Caspase Inhibitor (optional but recommended): A specific inhibitor for the caspase of interest (e.g., Ac-DEVD-CHO for caspase-3) is used as a negative control to confirm that the observed activity is indeed from the target caspase.
-
Positive Control (optional): A purified active caspase or a cell lysate with known caspase activity to ensure the assay is working correctly.
Troubleshooting Guide
Problem 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Spontaneous substrate degradation | Ensure proper storage of the this compound substrate (typically at -20°C, protected from light and moisture).[3][4] Prepare fresh working solutions for each experiment. |
| Contamination of reagents | Use fresh, sterile pipette tips for each reagent. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles and contamination of stock solutions. |
| Non-specific protease activity | Include a protease inhibitor cocktail (that does not inhibit caspases) in your lysis buffer. |
| Cell culture medium interference | Ensure that all cell culture medium is removed by washing the cells with PBS before lysis. |
| Incorrect wavelength reading | Verify that the microplate reader is set to measure absorbance at 405 nm. |
Problem 2: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Inactive or insufficient caspase | Ensure that your experimental treatment is sufficient to induce apoptosis and activate caspases. Optimize the concentration of the inducing agent and the treatment time. Use a positive control to confirm that the assay can detect caspase activity. |
| Substrate not properly dissolved | This compound may have limited solubility in aqueous solutions. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the reaction buffer.[1] |
| Incorrect assay conditions | Verify the pH of the reaction buffer. Ensure the incubation temperature is optimal (typically 37°C).[3] |
| Insufficient incubation time | The reaction may need more time to develop a detectable signal. Extend the incubation time (e.g., from 1-2 hours to overnight).[5] |
| Too few cells | Increase the number of cells used per assay well. The optimal cell number can range from 1-5 x 10^6 cells.[6] |
Problem 3: Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use fresh tips for each sample and reagent. |
| Cell density variation | Ensure that the same number of cells is seeded in each well for consistent results. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with PBS or water. |
| Incomplete cell lysis | Ensure complete cell lysis by following the recommended protocol. Sonication on ice can sometimes improve lysis efficiency. |
| Bubbles in wells | Be careful not to introduce bubbles when pipetting reagents into the wells, as they can interfere with absorbance readings. |
Experimental Protocols
General Protocol for Caspase Activity Assay in Cell Lysates
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
1. Sample Preparation: a. Induce apoptosis in your cells using the desired method. b. For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet the cells. c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[6] e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 1 minute at 4°C. g. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate.
2. Assay Reaction: a. Determine the protein concentration of your cell lysates. Dilute the lysates to a consistent concentration (e.g., 50-200 µg of protein) in Lysis Buffer. b. To a 96-well plate, add 50 µL of each cell lysate per well. c. Prepare a master mix of the Reaction Buffer. Add 50 µL of 2x Reaction Buffer (containing DTT) to each well. d. Add 5 µL of this compound substrate (typically from a 4 mM stock to a final concentration of 200 µM). e. For a negative control, in a separate set of wells, pre-incubate the lysate with a caspase inhibitor for 10-15 minutes before adding the substrate. f. Include a blank control containing Lysis Buffer and Reaction Buffer but no cell lysate.
3. Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the absorbance at 405 nm using a microplate reader.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and incubation times. These values may require optimization for your specific experimental setup.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| This compound | 4 mM in DMSO | 200 µM |
| DTT | 1 M | 10 mM in Reaction Buffer |
| Caspase Inhibitor | 2 mM in DMSO | 10 µM |
| Cell Lysate | Variable | 50 - 200 µg protein/well |
Table 2: Incubation Parameters
| Step | Duration | Temperature |
| Cell Lysis | 10 - 15 minutes | On ice |
| Assay Incubation | 1 - 2 hours (can be extended) | 37°C |
Visualizations
Caspase-3 Signaling Pathway
References
Improving the sensitivity of Ac-DMQD-pNA-based caspase detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their Ac-DMQD-pNA-based caspase detection assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to enhance assay sensitivity and obtain reliable results.
Issue 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Caspase-3 | Ensure that the apoptotic stimulus and incubation time are sufficient to activate caspases in your specific cell type. It is recommended to perform a time-course experiment to determine the optimal induction time for apoptosis.[1][2] |
| Insufficient Enzyme Concentration | Increase the amount of cell lysate (protein concentration) in the assay. A typical range is 50-200 µg of protein per well.[1][3][4][5] If using purified caspase-3, ensure the concentration is appropriate. |
| Sub-optimal Substrate Concentration | Titrate the this compound concentration to find the optimal level for your experimental conditions. While a final concentration of 200 µM is often recommended for similar pNA substrates, optimization may be necessary.[1][3] |
| Incorrect Assay Buffer Composition | The assay buffer should contain a reducing agent like Dithiothreitol (DTT) at a final concentration of approximately 10 mM to maintain caspase activity.[1][3][4][6] Ensure the pH of the buffer is optimal for caspase-3 activity (typically pH 7.2-7.5).[7] |
| Short Incubation Time | Extend the incubation period of the lysate with the substrate. If the initial 1-2 hour incubation yields a low signal, you can extend it, even overnight in some protocols.[8] |
| Degraded Reagents | Ensure that the this compound substrate has been stored properly, protected from light, and has not undergone multiple freeze-thaw cycles.[3][4] Prepare fresh DTT solution for the assay buffer.[9] |
| Inactive Apoptosis Pathway | Some cell types or experimental conditions may involve caspase-independent cell death pathways. Confirm caspase-3 activation through an alternative method, such as Western blotting for cleaved caspase-3.[5] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contamination of Reagents or Samples | Use fresh, sterile reagents and pipette tips. Check cell cultures for any microbial contamination. |
| Non-specific Protease Activity | The addition of a cocktail of protease inhibitors (excluding caspase inhibitors) to the lysis buffer can help reduce background from other proteases. |
| Spontaneous Substrate Degradation | Prepare the reaction mixture (assay buffer, lysate, and substrate) immediately before use. Protect the substrate from light to prevent photodegradation.[3][4] |
| Excessive Lysate Concentration | Using too much cell lysate can lead to high background. Optimize the protein concentration as suggested in the "Low or No Signal" section.[3] |
| Incorrect Blanking | Use a proper blank control that contains all the reaction components except the cell lysate. This will account for any background absorbance from the buffer and substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to measure the absorbance of the pNA product?
The cleaved p-nitroaniline (pNA) chromophore has a maximum absorbance at 405 nm.[5][10]
Q2: How can I be sure that the signal I'm detecting is specific to caspase-3 activity?
To confirm specificity, you should include a negative control with a caspase-3 inhibitor, such as Ac-DEVD-CHO. A significant reduction in the signal in the presence of the inhibitor indicates that the activity is indeed from caspase-3 or closely related caspases.[8]
Q3: Is this compound the most sensitive substrate for caspase-3?
While this compound is a substrate for caspase-3, other substrates like Ac-DEVD-pNA have been shown to have a higher catalytic efficiency (kcat/Km).[11] For increased sensitivity, you might also consider fluorometric substrates like Ac-DEVD-AMC, which typically offer a better signal-to-noise ratio.[12]
Q4: What is the role of DTT in the assay buffer?
DTT is a reducing agent that is crucial for maintaining the active site cysteine of caspases in a reduced state, which is essential for their catalytic activity.[6] Assays performed without DTT will likely show significantly lower or no caspase activity.[4]
Q5: Can I use this assay for high-throughput screening of caspase inhibitors?
Yes, this colorimetric assay is suitable for high-throughput screening in a 96-well plate format. However, for large-scale screening, luminescent or fluorescent assays may offer higher sensitivity and a wider dynamic range.[12]
Data Presentation
Table 1: Comparison of Kinetic Constants for Caspase-3 Substrates
This table provides a summary of the Michaelis constant (Km) and catalytic rate constant (kcat) for different caspase-3 peptide substrates. A lower Km indicates a higher affinity of the enzyme for the substrate, and a higher kcat indicates a faster turnover rate. The catalytic efficiency (kcat/Km) is the best measure of a substrate's effectiveness.
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | 11 | N/A | N/A |
| (DEVD)₂R110 | 0.9 | 9.6 | 1.07 x 10⁷ |
| Ac-DMQD-CHO (inhibitor) | N/A | N/A | N/A |
Note: Specific kcat values for pNA substrates are not always readily available in comparative literature. The catalytic efficiency for this compound has been reported to be lower than that of Ac-DEVD-pNA.[11] Data for the fluorogenic substrate (DEVD)₂R110 is included for comparison of catalytic efficiency.[13]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Enhanced Sensitivity
This protocol outlines the steps to determine the optimal substrate concentration for your caspase-3 assay.
-
Prepare a Range of Substrate Concentrations: Serially dilute your this compound stock solution to prepare a range of final concentrations to be tested (e.g., 50 µM, 100 µM, 200 µM, 400 µM).
-
Prepare Cell Lysates: Prepare cell lysates from both apoptotic and non-apoptotic (control) cells as described in the general protocol below. Determine the protein concentration of your lysates.
-
Set Up the Reactions: In a 96-well plate, for each substrate concentration, set up reactions containing:
-
50 µL of cell lysate (using an optimized protein concentration, e.g., 100 µg).
-
45 µL of 2x Assay Buffer (containing 20 mM DTT).
-
5 µL of the corresponding this compound dilution.
-
-
Include Controls:
-
Blank: 50 µL of Lysis Buffer, 45 µL of 2x Assay Buffer, and 5 µL of substrate.
-
Negative Control: 50 µL of non-apoptotic cell lysate, 45 µL of 2x Assay Buffer, and 5 µL of substrate.
-
-
Incubate and Read: Incubate the plate at 37°C for 1-2 hours, protected from light. Read the absorbance at 405 nm.
-
Analyze the Data: Subtract the blank reading from all other readings. Plot the absorbance against the substrate concentration. The optimal concentration will be the lowest concentration that gives the maximal signal-to-noise ratio (apoptotic signal divided by non-apoptotic signal).
Protocol 2: General Protocol for Caspase-3 Activity Assay
This protocol provides a standard workflow for measuring caspase-3 activity using the this compound substrate.
-
Cell Lysis: a. Induce apoptosis in your target cells. Include a non-induced control cell population. b. Harvest 1-5 x 10⁶ cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM EDTA, 0.1% Triton X-100, with freshly added 10 mM DTT and protease inhibitors). d. Incubate on ice for 10-15 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C. f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of your cell lysate using a compatible method (e.g., Bradford assay).
-
Assay Setup: a. In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well, bringing the final volume to 50 µL with Lysis Buffer. b. Prepare a 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT). c. Add 50 µL of 2x Reaction Buffer to each well. d. Add 5 µL of 4 mM this compound substrate (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: Overview of the extrinsic and intrinsic pathways leading to the activation of Caspase-3.
References
- 1. abcam.com [abcam.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mpbio.com [mpbio.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. core.ac.uk [core.ac.uk]
- 12. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dealing with batch-to-batch variability of Ac-DMQD-pNA.
Technical Support Center: Ac-DEVD-pNA
A Note on Reagent Specificity: This guide focuses on Ac-DEVD-pNA, a widely used colorimetric substrate for caspase-3 and caspase-7. The principles and troubleshooting steps described here are broadly applicable to other similar chromogenic substrates, including potential variants like Ac-DMQD-pNA, by adapting the specific peptide sequence context.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD-pNA and how does it work in a caspase-3/7 assay?
Ac-DEVD-pNA is a synthetic peptide substrate used to measure the activity of executioner caspases, primarily caspase-3 and caspase-7.[1][2] The substrate consists of a four-amino-acid peptide sequence (Asp-Glu-Val-Asp) recognized by these caspases, which is covalently linked to a chromophore, p-nitroaniline (pNA).[3] In its intact form, the substrate is colorless. When an active caspase-3 or caspase-7 enzyme cleaves the peptide at the aspartate residue, it releases the pNA molecule.[1] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 400-405 nm.[4] The amount of pNA released is directly proportional to the caspase activity in the sample.
Q2: What are the primary causes of batch-to-batch variability with Ac-DEVD-pNA?
Batch-to-batch variability in reagents like Ac-DEVD-pNA can stem from several factors originating during manufacturing or subsequent handling.[5] Key causes include:
-
Purity and Synthesis Byproducts: Minor differences in the chemical synthesis process can lead to varying levels of impurities or related peptide sequences. These can act as competitive inhibitors or alter the substrate's solubility, affecting enzyme kinetics.
-
Substrate Concentration: Inaccurate quantification of the substrate concentration in the stock solution provided by the manufacturer can lead to significant differences in assay performance.
-
Storage and Handling: Ac-DEVD-pNA is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to degradation or auto-hydrolysis, resulting in a higher background signal and reduced sensitivity. Storing the reagent at -20°C is recommended for long-term stability.[6][7]
-
Solvent and Formulation: The solvent used to dissolve the substrate (e.g., DMSO) and any excipients can vary slightly between batches, potentially impacting its stability and solubility in the final assay buffer.
Q3: My results changed significantly after switching to a new lot of Ac-DEVD-pNA. What is the first step to troubleshoot this?
The first and most critical step is to perform a side-by-side comparison of the new lot with your previous, trusted lot (if any remains). This validation experiment should use the same enzyme source (e.g., purified recombinant caspase-3 or a consistent cell lysate known to have activity), buffers, and experimental conditions. This direct comparison will confirm if the variability originates from the new substrate batch or another experimental factor.
Q4: Can I normalize data from different batches of Ac-DEVD-pNA to make them comparable?
While it is always best practice to use a single, qualified batch for the entirety of a critical study, it is sometimes unavoidable to switch lots. To normalize results, you must run a control or standard on every plate for every experiment. This could be a specific concentration of purified active caspase-3. By expressing your results relative to this internal standard (e.g., as a percentage of the control activity), you can minimize the impact of batch-to-batch differences in substrate performance.
Troubleshooting Guides
This section addresses specific problems you may encounter when using a new batch of Ac-DEVD-pNA.
Problem 1: Absorbance readings are consistently lower with the new batch.
Q: I've started using a new lot of Ac-DEVD-pNA, and my maximum signal is much lower than before, even with my positive controls. What should I investigate?
A: Lower-than-expected signal points to a potential issue with the new substrate's performance or concentration. Follow these steps to diagnose the cause:
-
Verify Substrate Concentration: The stated concentration on the vial may be inaccurate. Consider performing a concentration check if you have the appropriate analytical equipment.
-
Perform an Enzyme Kinetic Analysis: The most definitive way to characterize the new batch is to determine its Michaelis-Menten kinetic parameters (Km and Vmax). A significant increase in the Km value for the new batch indicates a lower affinity of the enzyme for the substrate, which would result in a lower reaction rate at non-saturating concentrations. See Protocol 2 for a detailed methodology.
-
Check for Inhibitors: Synthetically derived impurities could be inhibiting the caspase enzyme. Running the assay with a mix of the old and new batches can sometimes reveal inhibitory effects.
-
Assess Substrate Solubility: Ensure the substrate is fully dissolving in your assay buffer. Incomplete dissolution will lower the effective substrate concentration.
Problem 2: The background signal in my negative control wells is unacceptably high.
Q: My "no enzyme" control wells are showing a high yellow color and high absorbance readings with the new batch. Why is this happening?
A: High background signal is typically due to the presence of free pNA in the assay wells before the reaction starts. This can be caused by:
-
Substrate Degradation: The new batch may have undergone spontaneous hydrolysis due to improper storage, exposure to light, or contaminants.
-
Contamination: Your buffer components or the new substrate vial itself might be contaminated with a substance that catalyzes the cleavage of pNA or with free pNA.
-
Perform a Substrate-Only Control: Prepare a well with only the assay buffer and the new Ac-DEVD-pNA substrate. Measure the absorbance at 405 nm immediately and after the standard incubation period (e.g., 1-2 hours at 37°C). A significant increase in absorbance over time indicates substrate instability in your assay buffer.
Problem 3: The assay results are erratic and not reproducible.
Q: My replicates show high variability, and the dose-response curve is inconsistent since I switched to a new batch of Ac-DEVD-pNA. What could be the cause?
A: Poor reproducibility can be linked to the physical properties of the new substrate batch.
-
Incomplete Solubilization: The new batch may have different solubility characteristics. Ensure the stock solution is fully dissolved and vortexed before each use. Visually inspect for any precipitate.
-
Pipetting Inaccuracy: Highly viscous stock solutions can lead to pipetting errors. Ensure your pipette is calibrated and use proper reverse-pipetting techniques if necessary.
-
Run a Standard Curve: To rule out issues with your plate reader or detection method, prepare a standard curve using free pNA. This will confirm that your instrument is reading consistently. See Protocol 3 for details.
Data Presentation
Table 1: Recommended QC Parameters for a New Ac-DEVD-pNA Batch
| Parameter | Acceptance Criteria | Purpose |
| Appearance | White to off-white crystalline solid | Verifies basic physical property. |
| Purity (HPLC) | >95% | Ensures minimal presence of impurities that could alter kinetics. |
| Background Absorbance | A405 < 0.1 in assay buffer after 2 hr incubation at 37°C | Checks for pre-existing free pNA and substrate stability. |
| Kinetic Comparison | Vmax and Km within ±20% of the reference lot | Confirms that the new batch performs similarly in the enzyme reaction.[8] |
Table 2: Representative Kinetic Values for Caspase-3 with Ac-DEVD-pNA
| Parameter | Typical Value Range | Description |
| Km | 10 - 20 µM[7] | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for the substrate.[9] |
| Vmax | Varies with enzyme concentration | The maximum rate of the reaction when the enzyme is saturated with the substrate.[10] |
Experimental Protocols
Protocol 1: Quality Control (QC) Assessment of a New Ac-DEVD-pNA Batch
Objective: To validate the performance of a new batch of Ac-DEVD-pNA against a previously validated ("reference") batch.
Materials:
-
New and reference batches of Ac-DEVD-pNA (e.g., 4 mM stock in DMSO).
-
Purified active recombinant caspase-3.
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4).
-
Clear, flat-bottom 96-well plate.
-
Microplate reader capable of measuring absorbance at 400-405 nm.
Procedure:
-
Prepare working solutions of both the new and reference Ac-DEVD-pNA to the final desired assay concentration (e.g., 200 µM) in Assay Buffer.
-
Prepare a dilution series of active caspase-3 in Assay Buffer.
-
In the 96-well plate, add 50 µL of the caspase-3 dilutions to wells in duplicate.
-
Include "no enzyme" controls for both the new and reference substrates by adding 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of either the new or reference substrate solution to the appropriate wells.
-
Incubate the plate at 37°C for 1-2 hours, protecting it from light.
-
Measure the absorbance at 405 nm.
-
Analysis: Subtract the average absorbance of the "no enzyme" controls from all other readings. Plot the corrected absorbance versus caspase-3 concentration for both batches. The resulting curves should be highly similar.
Protocol 2: Determining Enzyme Kinetic Parameters (Km and Vmax)
Objective: To determine the Km and Vmax of caspase-3 with a new batch of Ac-DEVD-pNA.
Procedure:
-
Prepare a serial dilution of the new Ac-DEVD-pNA batch in Assay Buffer. Concentrations should typically range from 0.1x to 10x the expected Km (e.g., 1 µM to 200 µM).
-
Add 50 µL of each substrate dilution to wells in duplicate.
-
Add a fixed, non-saturating amount of active caspase-3 (50 µL) to each well to start the reaction.
-
Immediately place the plate in a kinetic plate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert absorbance units to moles of pNA/min using a pNA standard curve (Protocol 3).
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
Protocol 3: Preparation of a p-Nitroaniline (pNA) Standard Curve
Objective: To create a standard curve for converting absorbance units into the molar amount of product formed.
Procedure:
-
Prepare a 1 mM stock solution of p-nitroaniline in Assay Buffer.
-
Create a series of dilutions ranging from 0 µM to 100 µM in Assay Buffer.
-
Add 100 µL of each dilution to a 96-well plate in duplicate.
-
Measure the absorbance at 405 nm.
-
Analysis: Plot absorbance versus the concentration of pNA (µM). The slope of this line (the extinction coefficient) can be used to convert the change in absorbance from your enzyme assays into the molar concentration of the product formed.
Visualizations
Caption: Principle of the colorimetric caspase-3/7 assay.
Caption: Troubleshooting flowchart for Ac-DEVD-pNA batch variability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ableweb.org [ableweb.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Untitled Document [ucl.ac.uk]
Ac-DMQD-pNA Assay Technical Support Center
Welcome to the technical support center for the Ac-DMQD-pNA colorimetric assay. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve common issues and ensure reliable, reproducible results in your caspase activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a colorimetric method for detecting the activity of executioner caspases, primarily caspase-3 and other proteases that recognize the DMQD peptide sequence. The substrate, this compound, consists of the four-amino-acid peptide (Asp-Met-Gln-Asp) linked to a chromophore, p-nitroaniline (pNA). In the presence of active caspase-3, the enzyme cleaves the peptide at the aspartate residue, releasing free pNA. This release causes a color change that can be quantified by measuring the absorbance at 400-405 nm.[1][2] The measured absorbance is directly proportional to the amount of active caspase-3 in the sample.
Q2: My this compound substrate won't dissolve. What should I do?
The this compound peptide substrate is often hydrophobic. The recommended solvent is high-purity DMSO.[3][4] If you are experiencing solubility issues, try the following:
-
Use fresh, anhydrous DMSO: Water content in DMSO can significantly hinder the solubility of hydrophobic peptides.
-
Gentle warming and vortexing: Briefly warm the solution at 37°C and vortex until the substrate is completely dissolved.[5]
-
Alternative solvents (use with caution): For extremely hydrophobic peptides, dissolving in a small amount of an organic solvent like acetonitrile or methanol before dilution may help.[4] However, ensure the final concentration of the organic solvent in your assay is low enough not to inhibit the enzyme.
Q3: What controls are essential for this assay?
To ensure the validity of your results, the following controls are highly recommended:
-
Negative Control (Uninduced Sample): A lysate from untreated, healthy cells to establish the baseline level of caspase activity.
-
Positive Control (Induced Sample): A lysate from cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the assay can detect caspase activity.[3]
-
Inhibitor Control: An induced sample that is pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[3] A significant reduction in signal in this sample confirms that the measured activity is specific to caspase-3 or related caspases.
-
Blank Control: A well containing all reaction components except the cell lysate. This is used to subtract the background absorbance from the reagents themselves.[5]
Troubleshooting Common Problems
Issue 1: No Signal or Very Low Signal
If your treated samples show little to no absorbance signal above the background, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Apoptosis Induction | Optimize the concentration of your apoptosis-inducing agent and the treatment duration. Perform a time-course experiment to find the peak of caspase-3 activation, which can be transient.[2][6] |
| Cell Lysate Issues | Ensure the protein concentration of your lysate is within the optimal range (typically 50-200 µg per reaction).[1][2][7] Too little protein will result in a low signal. Prepare lysates on ice to prevent protein degradation.[1][5] |
| Degraded Reagents | The DTT in the reaction buffer is crucial for caspase activity and is unstable. Always use a fresh dilution of DTT for each experiment.[1][6] Ensure the this compound substrate has been stored properly at -20°C and protected from light and repeated freeze-thaw cycles.[2][8] |
| Insufficient Incubation Time | The standard 1-2 hour incubation at 37°C may not be enough for samples with low enzyme activity. If the signal is low, you can extend the incubation overnight.[3] |
| Incorrect Substrate Specificity | While Ac-DEVD-pNA is a classic caspase-3 substrate, this compound may be cleaved less efficiently by human caspase-3. It has been shown to be a substrate for other caspases like CgCaspase-1.[4] If possible, confirm apoptosis with an alternative method (e.g., Western blot for cleaved PARP). |
Issue 2: High Background Signal
A high signal in your negative control or blank wells can mask the real signal from your experimental samples.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use high-purity water and sterile techniques to prepare all buffers. Check for microbial contamination in your cell cultures, which can lead to protease activity.[6] |
| Spontaneous Substrate Degradation | Protect the this compound substrate from light during storage and incubation to prevent non-enzymatic breakdown.[8] Prepare the final reaction mix immediately before adding it to the samples. |
| High Basal Apoptosis in Control Cells | If your untreated control cells show high caspase activity, it may indicate that the cells are unhealthy due to culture conditions (e.g., over-confluence, nutrient depletion). Ensure you are using healthy, low-passage cells. |
| Incorrect Blanking | Always subtract the absorbance value of a "reagent blank" (a well with buffer and substrate but no cell lysate) from all other readings to account for the background absorbance of the reagents.[5] |
Issue 3: Inconsistent Results or High Variability
High variability between replicate wells or experiments can make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small volumes are used in this assay, making it sensitive to pipetting errors. Use calibrated pipettes and be careful to avoid introducing air bubbles into the wells.[3][6] Creating a master mix for the reaction buffer and substrate can ensure consistency across wells.[2] |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the protocol's incubation time on ice (typically 10-20 minutes).[3] Insufficient lysis will lead to an underestimation of the protein and enzyme content. |
| Variable Cell Numbers | Make sure to plate the same number of cells for each condition and accurately count cells before preparing lysates.[1][5] |
| Plate Reader Settings | Ensure the plate reader is set to the correct wavelength (400 or 405 nm).[2] If using plastic plates, be aware that they can attenuate the signal at 405 nm; quartz cuvettes are ideal but not always practical.[3] |
Key Experimental Protocols
Protocol 1: Cell Lysate Preparation
-
Induce apoptosis in your cells using the desired method. For a positive control, treat Jurkat cells with 1 µg/mL staurosporine for 3 hours.[3]
-
Harvest cells by centrifugation (e.g., 600 x g for 5 minutes). Wash the cell pellet once with ice-cold PBS.[3]
-
Resuspend the cell pellet in chilled Cell Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.[2]
-
Incubate the suspension on ice for 10-20 minutes.[3]
-
Centrifuge at high speed (e.g., 10,000 - 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[1][3]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay). Adjust the concentration to 1-4 mg/mL with Cell Lysis Buffer.[1][7]
Protocol 2: Caspase-3 Activity Assay (96-well plate format)
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to the appropriate wells.
-
Prepare a master mix of 2x Reaction Buffer containing 10 mM DTT (add fresh DTT immediately before use).[1]
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well containing lysate.
-
To start the reaction, add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.[1][2]
-
Mix gently by shaking the plate. Cover the plate and protect it from light.
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader.[3]
Visual Guides
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. genscript.com [genscript.com]
Validation & Comparative
A Head-to-Head Comparison of Ac-DMQD-pNA and Ac-DEVD-pNA for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of substrate for this assay is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two chromogenic substrates, Ac-DMQD-pNA and the widely-used Ac-DEVD-pNA, to inform your selection process.
This comparison delves into the available experimental data, outlines detailed assay protocols, and visualizes the underlying biological and experimental frameworks.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the kinetic parameters for this compound and Ac-DEVD-pNA with human caspase-3 is challenging due to the limited availability of kinetic data for this compound in the public domain. However, we can summarize the known characteristics of each substrate.
| Feature | This compound | Ac-DEVD-pNA |
| Peptide Sequence | Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide | Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-p-nitroanilide |
| Principle | Colorimetric, cleavage releases p-nitroaniline (pNA) | Colorimetric, cleavage releases p-nitroaniline (pNA) |
| Detection Wavelength | ~405 nm | ~405 nm |
| Known Kinetic Parameters (Human Caspase-3) | Km and kcat values are not readily available in published literature. A study on a caspase-1-like enzyme in oysters showed similar activity to Ac-DEVD-pNA. | Km = ~9.7-11 µM[1][2] |
| Specificity | Information on specificity for human caspase-3 is limited. A study on the inhibitor analog Ac-DMQD-CHO suggested it is a weak caspase-3 inhibitor. | Established substrate for caspase-3 and caspase-7.[3] |
Delving into the Details: Experimental Protocols
The following is a generalized protocol for a colorimetric caspase-3 assay using a p-nitroanilide-based substrate. This protocol is applicable to both this compound and Ac-DEVD-pNA.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 0.1% CHAPS.
-
Substrate Stock Solution: Dissolve this compound or Ac-DEVD-pNA in DMSO to a concentration of 10 mM.
-
pNA Standard Curve: Prepare a series of dilutions of p-nitroaniline in assay buffer (e.g., 0 to 200 µM) to calculate the amount of pNA released in the enzymatic reaction.
2. Cell Lysis:
-
Induce apoptosis in your cell line of interest using a known stimulus. A negative control of non-induced cells should be run in parallel.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate for the assay. Determine the protein concentration of the lysate.
3. Caspase-3 Activity Assay:
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well.
-
Add assay buffer to bring the total volume to 90 µl.
-
To initiate the reaction, add 10 µl of the 10 mM substrate stock solution (final concentration of 1 mM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the concentration of pNA released using the pNA standard curve.
-
Express caspase-3 activity as the amount of pNA released per unit of time per milligram of protein.
Visualizing the Science: Pathways and Workflows
To better understand the context of this comparison, the following diagrams illustrate the caspase-3 signaling pathway and the general experimental workflow.
Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation.
Caption: General workflow for a colorimetric caspase-3 assay.
Conclusion
Ac-DEVD-pNA is a well-characterized and widely accepted substrate for measuring caspase-3 activity, with readily available kinetic data and established protocols. In contrast, while this compound is commercially available and has been used in specific contexts, its kinetic parameters with human caspase-3 are not well-documented in publicly accessible literature. The limited information on a related inhibitor, Ac-DMQD-CHO, suggests it may have a weaker interaction with caspase-3 compared to DEVD-based counterparts.
For researchers seeking a reliable and well-validated method for quantifying caspase-3 activity, Ac-DEVD-pNA remains the substrate of choice. Further studies are required to fully elucidate the kinetic properties and specificity of this compound for human caspase-3 to enable a direct and comprehensive performance comparison.
References
What is the substrate specificity of Ac-DMQD-pNA versus other caspase substrates?
Overview of Caspase Substrate Specificity
Caspases, a family of cysteine-aspartic proteases, are central to the processes of apoptosis and inflammation. They exhibit specificity for tetrapeptide sequences, cleaving the peptide bond C-terminal to an aspartic acid (Asp) residue at the P1 position. The amino acid residues at the P4, P3, and P2 positions significantly influence the substrate's affinity for different caspases.
Ac-DMQD-pNA is a synthetic tetrapeptide substrate linked to a p-nitroaniline (pNA) chromophore. Upon cleavage by a caspase, free pNA is released, which can be quantified by measuring its absorbance at 405 nm. While this compound has been utilized as a caspase substrate, its specificity profile is not as extensively characterized as other commercially available substrates. One study on the oyster Crassostrea gigas found that a recombinant caspase-1-like enzyme exhibited similar activity towards both this compound and the well-known caspase-3 substrate, Ac-DEVD-pNA.[1]
Quantitative Comparison of Caspase Substrates
The following tables summarize the preferred caspase targets and available kinetic data for this compound and other widely used pNA-based caspase substrates. This allows for a direct comparison of their known specificities.
Table 1: Preferred Caspase Targets for pNA-based Substrates
| Substrate | Peptide Sequence | Primary Caspase Target(s) |
| This compound | Acetyl-Asp-Met-Gln-Asp-pNA | Caspase-3 (putative), other caspases |
| Ac-DEVD-pNA | Acetyl-Asp-Glu-Val-Asp-pNA | Caspase-3, Caspase-7[2][3][4] |
| Ac-IETD-pNA | Acetyl-Ile-Glu-Thr-Asp-pNA | Caspase-8[5][6][7] |
| Ac-LEHD-pNA | Acetyl-Leu-Glu-His-Asp-pNA | Caspase-9[8] |
| Ac-YVAD-pNA | Acetyl-Tyr-Val-Ala-Asp-pNA | Caspase-1[9] |
| Ac-VAD-pNA | Acetyl-Val-Ala-Asp-pNA | Caspase-1[9] |
Table 2: Kinetic Parameters of Caspase Substrates
| Substrate | Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Caspase-1 | Data Not Available | Data Not Available | Data Not Available |
| Caspase-3 | Data Not Available | Data Not Available | Data Not Available | |
| Caspase-7 | Data Not Available | Data Not Available | Data Not Available | |
| Caspase-8 | Data Not Available | Data Not Available | Data Not Available | |
| Caspase-9 | Data Not Available | Data Not Available | Data Not Available | |
| Ac-DEVD-pNA | Caspase-1 | 18 | Data Not Available | Data Not Available |
| Caspase-3 | 9.7 - 11 | Data Not Available | Data Not Available | |
| Caspase-4 | 32 | Data Not Available | Data Not Available | |
| Caspase-6 | 180 | Data Not Available | Data Not Available | |
| Caspase-7 | 12 | Data Not Available | Data Not Available |
Km (Michaelis constant) is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km indicates a higher affinity. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time. kcat/Km is the catalytic efficiency, which provides a measure of the enzyme's overall efficiency and substrate specificity.
Signaling Pathways and Experimental Workflows
To understand the context in which these substrates are used, it is essential to be familiar with the caspase activation pathways and the general workflow for assessing their activity.
Caspase Activation Signaling Pathway
Caspases are activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[10][11]
Caption: Intrinsic and extrinsic pathways of caspase activation.
Experimental Workflow for Caspase Activity Assay
The following diagram illustrates a typical workflow for a colorimetric caspase activity assay using a pNA-based substrate. This protocol can be adapted to compare the specificity of this compound with other substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. innopep.com [innopep.com]
- 6. proteogene.com [proteogene.com]
- 7. Caspase-8 Substrate (Ac-IETD-pNA) [1mM], Colorimetric – Cepham Life Sciences [cephamlsi.com]
- 8. Caspase-9 Substrate (Ac-LEHD-pNA) [1mM], Colorimetric – Cepham Life Sciences [cephamlsi.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. glpbio.com [glpbio.com]
Validating Caspase-3 Activity: A Comparison of Ac-DMQD-pNA Assay and Western Blotting for Cleaved Caspase-3
For researchers, scientists, and drug development professionals investigating apoptosis, accurate measurement of caspase-3 activity is paramount. Caspase-3, a key executioner caspase, plays a critical role in the apoptotic pathway.[1][2][3][4][5] Its activation involves the cleavage of an inactive zymogen into active p17 and p12 fragments.[1][4] This guide provides a comprehensive comparison of two widely used methods for assessing caspase-3 activation: the colorimetric Ac-DMQD-pNA assay and western blotting for cleaved caspase-3. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs and to emphasize the importance of validating colorimetric assay results with a confirmatory method like western blotting.
Principle of the Methods
The This compound (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-Nitroanilide) assay is a colorimetric method that quantifies the enzymatic activity of caspase-3. The assay utilizes a synthetic peptide substrate, this compound, which mimics the natural cleavage site of caspase-3. In the presence of active caspase-3, the enzyme cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).[6] The amount of released pNA is directly proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[3][5][6][7]
Western blotting , on the other hand, is an antibody-based technique used to detect specific proteins in a sample. To assess caspase-3 activation, western blotting specifically targets the cleaved (active) fragments of caspase-3.[1][2] Following protein separation by gel electrophoresis and transfer to a membrane, an antibody specific to the cleaved form of caspase-3 is used for detection.[1][2] This method provides a semi-quantitative measure of the amount of activated caspase-3 protein.
Comparative Analysis
| Feature | This compound Assay | Western Blotting for Cleaved Caspase-3 |
| Principle | Enzymatic activity measurement | Immunodetection of cleaved protein |
| Output | Quantitative (enzymatic activity) | Semi-quantitative (protein level) |
| Throughput | High (96-well plate format) | Low to medium |
| Time | ~1-3 hours | 1-2 days |
| Sensitivity | High | Moderate to high (depends on antibody) |
| Specificity | Can have cross-reactivity with other caspases that recognize similar sequences. | High (with a specific antibody for the cleaved form)[1] |
| Validation | Provides a measure of enzymatic function. | Confirms the presence of the cleaved, active form of the protein. |
| Cost | Generally lower per sample | Generally higher per sample (antibodies, membranes, etc.) |
Experimental Protocols
This compound Caspase-3 Colorimetric Assay
Materials:
-
Cells or tissue lysate
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (typically 4 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell culture or tissue model.
-
For adherent cells, scrape and collect. For suspension cells, centrifuge to pellet.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Add 5 µL of this compound substrate to each well.
-
Include a blank control (Lysis Buffer and substrate without cell lysate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the blank reading from all sample readings.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blotting for Cleaved Caspase-3
Materials:
-
Cells or tissue lysate (prepared as above, but in RIPA buffer or similar)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/19 fragment)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to semi-quantify the amount of cleaved caspase-3. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
Mandatory Visualizations
Caption: Caspase-3 activation signaling pathway.
Caption: Workflow comparison of the two assay methods.
Conclusion: The Importance of Validation
The this compound assay offers a rapid, high-throughput, and quantitative method for measuring caspase-3 activity, making it an excellent choice for screening compounds or analyzing a large number of samples. However, due to the potential for cross-reactivity with other DEVD-recognizing caspases, it is crucial to validate the results.
Western blotting for cleaved caspase-3 serves as an indispensable validation tool. By specifically detecting the cleaved, active form of the enzyme, it confirms that the observed enzymatic activity is indeed due to the activation of caspase-3.[8] The combination of these two techniques provides a robust and reliable assessment of apoptosis. The initial high-throughput screening can be performed using the this compound assay, followed by western blot analysis of key samples to confirm the specific activation of caspase-3. This dual-method approach ensures the accuracy and reliability of your findings in apoptosis research and drug development.
References
- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. biogot.com [biogot.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Ac-DMQD-pNA Cross-Reactivity with Non-Caspase Proteases
For Researchers, Scientists, and Drug Development Professionals
Substrate Specificity Comparison
The likelihood of a protease cleaving a peptide substrate is largely determined by the amino acid sequence of the substrate and the specific recognition motifs of the protease. The Ac-DMQD-pNA substrate has the peptide sequence Asp-Met-Gln-Asp. The following table summarizes the preferred cleavage sites for chymotrypsin, trypsin, and papain in comparison to the this compound sequence.
| Protease | Type | Preferred Cleavage Site (P1) | P1 Residue in this compound | Likelihood of Cleavage |
| Caspase-3 | Cysteine Protease | Aspartic Acid (Asp) | Asp | High |
| Chymotrypsin | Serine Protease | Large hydrophobic residues (Tyr, Trp, Phe, Leu)[1] | Asp | Low |
| Trypsin | Serine Protease | Basic residues (Lys, Arg)[2][3][] | Asp | Low |
| Papain | Cysteine Protease | Broad specificity, prefers basic amino acids, Leucine, or Glycine.[5] | Asp | Low to Moderate |
Based on this comparison, the this compound substrate is unlikely to be significantly cleaved by chymotrypsin and trypsin due to their stringent requirements for specific amino acid residues at the P1 position, which are absent in the DMQD sequence. Papain has a broader specificity; however, the DMQD sequence does not align with its most preferred cleavage motifs.[5][6]
Experimental Protocol for Assessing Cross-Reactivity
To empirically determine the level of cross-reactivity, the following general protocol can be employed.
Objective: To measure the release of p-nitroanilide (pNA) from this compound upon incubation with chymotrypsin, trypsin, and papain.
Materials:
-
This compound substrate
-
Purified chymotrypsin, trypsin, and papain
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Reconstitute and dilute chymotrypsin, trypsin, and papain in the assay buffer to a working concentration (e.g., 1 µM).
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO and then dilute it in the assay buffer to a final concentration of 200 µM.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the respective enzyme solutions (chymotrypsin, trypsin, papain) to triplicate wells.
-
Include a positive control with a known concentration of active caspase-3.
-
Include a negative control with assay buffer only (no enzyme).
-
-
Reaction Initiation: Add 50 µL of the this compound substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Measurement: At each time point, measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released.
-
Data Analysis: Calculate the rate of pNA release for each enzyme. Compare the rates of the non-caspase proteases to that of caspase-3 to determine the percentage of cross-reactivity.
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical basis for the low expected cross-reactivity and the experimental workflow to confirm it.
Caption: Predicted protease affinity for this compound.
Caption: Workflow for assessing protease cross-reactivity.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. Substrate specificity of trypsin investigated by using a genetic selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypsin specificity increased through substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]
- 6. proteopedia.org [proteopedia.org]
A Researcher's Guide to the Kinetic Analysis of Caspase-3 with Ac-DMQD-pNA
For researchers, scientists, and drug development professionals, understanding the kinetic parameters of enzyme-substrate interactions is fundamental. This guide provides a comparative analysis of the chromogenic caspase-3 substrate, Ac-DMQD-pNA, alongside the widely used alternative, Ac-DEVD-pNA. While specific Michaelis-Menten constants (Km and Vmax) for this compound are not extensively published, this document outlines a detailed experimental protocol for their determination, enabling a direct and robust comparison.
Comparative Kinetic Parameters of Caspase-3 Substrates
To facilitate a direct comparison, the following table summarizes the known kinetic parameters for Ac-DEVD-pNA and provides a template for the values to be determined for this compound through the experimental protocol detailed below.
| Substrate | Km (µM) | Vmax (arbitrary units) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | 10 - 30.5[1] | To be determined experimentally | ~2.2 x 10⁵[2] |
| This compound | To be determined experimentally | To be determined experimentally | Lower than Ac-DEVD-pNA |
Experimental Protocol: Determination of Km and Vmax for Caspase-3 with this compound
This protocol outlines the steps necessary to determine the Michaelis-Menten kinetic constants, Km and Vmax, for the cleavage of this compound by human recombinant caspase-3. The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA), which is released upon substrate cleavage and absorbs light at 405 nm.
Materials and Reagents
-
Human Recombinant Caspase-3 (active)
-
This compound substrate
-
Ac-DEVD-pNA substrate (for comparison)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose
-
DMSO (for dissolving substrates)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure
-
Preparation of Reagents:
-
Prepare a 10X stock of Assay Buffer and store it at 4°C. On the day of the experiment, dilute it to 1X with sterile deionized water and add DTT fresh.
-
Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of working stock solutions of varying concentrations (e.g., 2 mM, 1 mM, 0.5 mM, 0.25 mM, 0.125 mM, 0.0625 mM) in 1X Assay Buffer.
-
Reconstitute human recombinant caspase-3 in 1X Assay Buffer to a stock concentration of 1 unit/µL (where 1 unit is the amount of enzyme that cleaves 1 nmol of Ac-DEVD-pNA per hour at 37°C).
-
-
Enzyme Titration (to determine optimal enzyme concentration):
-
Before performing the full kinetic analysis, it is crucial to determine an enzyme concentration that yields a linear reaction rate for a fixed, saturating substrate concentration over a reasonable time course (e.g., 30-60 minutes).
-
Add a fixed, high concentration of this compound (e.g., 200 µM) to a series of wells.
-
Add varying concentrations of caspase-3 (e.g., 0.1, 0.2, 0.5, 1.0 units/well) to initiate the reaction.
-
Monitor the absorbance at 405 nm every 5 minutes for 60 minutes.
-
Select an enzyme concentration that results in a steady, linear increase in absorbance over time.
-
-
Kinetic Assay:
-
Set up the reactions in a 96-well plate. Each reaction should have a final volume of 100 µL.
-
In triplicate, add 50 µL of each of the serially diluted this compound working stock solutions to the wells. This will result in final substrate concentrations ranging from, for example, 1000 µM down to 31.25 µM.
-
Include a "no substrate" control (assay buffer only) and a "no enzyme" control (substrate and assay buffer) for each substrate concentration to measure background absorbance.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reactions by adding 50 µL of the pre-determined optimal concentration of caspase-3 to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The velocity can be expressed as the change in absorbance per minute (ΔAbs/min).
-
To convert ΔAbs/min to µmol/min, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well (typically provided by the plate manufacturer or can be determined).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
From the fit, determine the values for Km and Vmax.
-
Visualizing the Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison: Ac-DMQD-pNA and Fluorometric Caspase Substrates in Apoptosis Research
For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. The choice of substrate for these assays is critical, directly impacting the sensitivity, specificity, and overall reliability of the data. This guide provides a comprehensive comparison of the colorimetric substrate Ac-DMQD-pNA and the widely used fluorometric caspase substrates, offering insights into their respective advantages and disadvantages to aid in experimental design.
While specific performance data for Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl p-Nitroanilide (this compound) is not extensively available in peer-reviewed literature, its properties can be inferred from the well-characterized class of p-nitroanilide (pNA) based colorimetric substrates. This guide will use the extensively documented Ac-DEVD-pNA as a representative for pNA-based substrates in comparison with popular fluorometric alternatives such as Ac-DEVD-AFC and Ac-DEVD-AMC.
At a Glance: Colorimetric vs. Fluorometric Substrates
| Feature | This compound (pNA-based Colorimetric) | Fluorometric Substrates (e.g., Ac-DEVD-AFC, Ac-DEVD-AMC) |
| Detection Method | Colorimetric (Absorbance at ~405 nm) | Fluorometric (Fluorescence Emission) |
| Sensitivity | Lower | Higher[1][2][3] |
| Instrumentation | Standard Spectrophotometer/Plate Reader | Fluorometer/Fluorescent Plate Reader |
| Cost | Generally lower | Generally higher |
| Signal Stability | Good | Can be susceptible to photobleaching |
| Compound Interference | Less prone to interference from colored compounds | Potential for interference from fluorescent compounds[4] |
| Multiplexing | Limited | More amenable to multiplexing with other fluorescent probes[4] |
Principle of Detection
Caspase activity assays, whether colorimetric or fluorometric, rely on the same fundamental principle: the cleavage of a specific peptide sequence by an active caspase enzyme. This cleavage event liberates a reporter molecule, which then generates a detectable signal.
Colorimetric Detection with pNA Substrates
In assays utilizing substrates like this compound or the more common Ac-DEVD-pNA, the tetrapeptide recognition sequence is conjugated to p-nitroaniline (pNA).[5][6][7] When a caspase, such as caspase-3 or caspase-7, cleaves the peptide at the aspartate residue, the pNA molecule is released.[6][7] Free pNA is a chromophore that absorbs light at approximately 405 nm, and the increase in absorbance is directly proportional to the caspase activity in the sample.[5][6][8]
Fluorometric Detection
Fluorometric assays employ substrates where the peptide sequence is linked to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[3][9] In their conjugated form, the fluorescence of these molecules is quenched. Upon cleavage by an active caspase, the free fluorophore is released, resulting in a significant increase in fluorescence that can be measured with a fluorometer.[10]
Quantitative Data Comparison
While specific kinetic data for this compound is scarce, we can compare the well-documented Ac-DEVD-pNA with its fluorometric counterparts.
| Substrate | Target Caspases | Detection Method | Excitation (nm) | Emission (nm) |
| Ac-DEVD-pNA | Caspase-3, -7 | Colorimetric | - | ~405 (Absorbance) |
| Ac-DEVD-AFC | Caspase-3, -7 | Fluorometric | ~400 | ~505 |
| Ac-DEVD-AMC | Caspase-3, -7 | Fluorometric | ~380 | ~460 |
Note: The DEVD sequence is recognized by both caspase-3 and caspase-7.
Pros and Cons
This compound and pNA-based Substrates
Pros:
-
Cost-Effective: Generally more affordable than fluorometric substrates, making them suitable for high-throughput screening on a budget.[6][11]
-
Simple Instrumentation: Requires only a standard spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.[5]
-
Robust Signal: The colorimetric signal is generally stable and not susceptible to photobleaching.
-
Reduced Compound Interference: Less likely to be affected by colored compounds in test samples compared to the potential for interference from fluorescent compounds in fluorometric assays.
Cons:
-
Lower Sensitivity: The primary drawback of colorimetric assays is their lower sensitivity compared to fluorometric methods.[1][2][3] This can be a limiting factor when working with samples containing low levels of caspase activity or when using a small number of cells.
-
Limited Dynamic Range: The linear range of detection can be narrower than that of fluorometric assays.
Fluorometric Caspase Substrates
Pros:
-
High Sensitivity: Fluorometric assays offer significantly higher sensitivity, allowing for the detection of low levels of caspase activity.[1][2][3] This is advantageous for early apoptosis detection and for experiments with limited sample material.
-
Wider Dynamic Range: Typically provide a broader linear range for quantification.
-
Multiplexing Potential: The availability of fluorophores with different excitation and emission spectra allows for multiplexing with other fluorescent probes to simultaneously measure multiple parameters in the same sample.[4]
Cons:
-
Higher Cost: Both the substrates and the required instrumentation (a fluorometer) are generally more expensive.[2]
-
Potential for Compound Interference: Test compounds that are themselves fluorescent can interfere with the assay, leading to false-positive or false-negative results.[4]
-
Photobleaching: Fluorophores can be susceptible to photobleaching upon prolonged exposure to the excitation light source, which can affect signal stability.
Experimental Protocols
Below are generalized protocols for performing colorimetric and fluorometric caspase-3/7 activity assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
General Experimental Workflow
Protocol 1: Colorimetric Caspase-3/7 Assay (pNA-based)
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
This compound or Ac-DEVD-pNA substrate (typically 2-4 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell culture alongside a non-induced control.
-
Harvest cells (e.g., 1-5 x 10^6 cells per sample) and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1-2 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the pNA substrate stock solution (final concentration of 100-200 µM).
-
Include controls such as a blank (lysis buffer, reaction buffer, no substrate) and a no-lysate control.
-
-
Incubation and Measurement:
Protocol 2: Fluorometric Caspase-3/7 Assay
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Fluorometric substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC, typically 1 mM stock in DMSO)
-
Black 96-well plate suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Follow the same cell lysis procedure as in Protocol 1.
-
-
Assay Reaction:
-
In a black 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the fluorometric substrate stock solution (final concentration of 50 µM).
-
Include appropriate controls.
-
-
Incubation and Measurement:
The Central Role of Caspase-3 in Apoptosis
Both colorimetric and fluorometric assays for caspase-3/7 activity are designed to probe a key event in the apoptotic signaling cascade. Caspase-3 is a critical executioner caspase, activated by initiator caspases such as caspase-8 and caspase-9.[15][16] Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15][17]
Conclusion
The choice between a pNA-based colorimetric substrate like this compound and a fluorometric substrate ultimately depends on the specific requirements of the experiment. For large-scale screening where cost is a major consideration and high sensitivity is not paramount, a pNA-based assay is a robust and economical choice. However, for studies requiring high sensitivity to detect subtle changes in caspase activity, or for multiplexing applications, the superior performance of fluorometric substrates makes them the preferred option. Researchers should carefully consider their experimental goals, sample types, and available instrumentation to select the most appropriate caspase substrate for their apoptosis studies.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. Caspase assays—colorimetric and fluorescent kits [takarabio.com]
- 4. anaspec.com [anaspec.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bio-techne.com [bio-techne.com]
- 16. Caspase 3 - Wikipedia [en.wikipedia.org]
- 17. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-3 Substrates: Evaluating Ac-DMQD-pNA in Cellular Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of substrate is critical for obtaining reliable and reproducible data. This guide provides a comparative overview of the chromogenic substrate Ac-DMQD-pNA and its widely used alternative, Ac-DEVD-pNA, for the colorimetric detection of caspase-3 activity in cell lysates.
While direct comparative studies detailing the performance of this compound across a variety of cell lines are not extensively documented in publicly available literature, a significant body of research on the related substrate, Ac-DEVD-pNA, provides a strong basis for comparison and protocol development. Both substrates are tetrapeptides that are cleaved by activated caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Performance and Substrate Specificity
The performance of any caspase-3 substrate within a specific cell line is contingent on several factors, including the level of induced apoptosis, the intracellular concentration of activated caspase-3, and the permeability of the cell membrane to the substrate if used in intact cells. However, for assays conducted on cell lysates, substrate specificity and kinetic parameters are the primary determinants of performance.
One study involving a recombinant caspase from the Pacific oyster (Crassostrea gigas) indicated that the enzyme exhibited similar proteolytic activity towards both this compound and Ac-DEVD-pNA[1]. This suggests that for certain caspases, the P3 residue (Q vs. E) may not dramatically alter substrate recognition and cleavage. However, subtle differences in binding affinity and turnover rates can exist and may vary with caspases from different species.
It is crucial to note that peptide-based substrates like this compound and Ac-DEVD-pNA generally exhibit poor cell permeability[2][3]. Therefore, they are most effectively used with cell lysates, where the cell membrane is no longer a barrier. For monitoring caspase-3 activity in live, intact cells, alternative cell-permeable fluorogenic substrates are recommended.
Comparison of Caspase-3 Substrates
| Feature | This compound | Ac-DEVD-pNA |
| Peptide Sequence | Acetyl-Asp-Met-Gln-Asp-pNA | Acetyl-Asp-Glu-Val-Asp-pNA |
| Principle | Colorimetric detection of pNA released upon cleavage by caspase-3. | Colorimetric detection of pNA released upon cleavage by caspase-3. |
| Reported Usage | Used as a peptide substrate for caspase activity.[1] | Widely used and well-documented substrate for caspase-3 and -7 activity assays.[4][5][6][7][8][9][10][11][12][13][14][15] |
| Cell Permeability | Presumed to be low, similar to other peptide-based substrates.[2][3] | Known to have poor cell permeability.[2] |
| Primary Application | Measurement of caspase-3 activity in cell lysates. | Standard for measuring caspase-3 activity in cell lysates. |
Experimental Protocols
The following is a generalized protocol for a colorimetric caspase-3 assay using a pNA-based substrate in a 96-well plate format, adapted from various sources utilizing Ac-DEVD-pNA.[6][7] This protocol should be optimized for your specific cell line and experimental conditions.
I. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, and 10% sucrose. Store at 4°C.
-
DTT (Dithiothreitol): 1 M stock solution in deionized water. Store at -20°C. Add to Lysis and Assay Buffers to a final concentration of 10 mM immediately before use.
-
Substrate Stock Solution: Dissolve this compound or Ac-DEVD-pNA in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
pNA Standard: Prepare a 1 mM stock solution of pNA in DMSO.
II. Cell Lysate Preparation
-
Seed cells in appropriate culture vessels and treat with inducing and control agents to trigger apoptosis.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (with 10 mM DTT) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Incubate the cell suspension on ice for 15-30 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
III. Caspase-3 Activity Assay
-
Prepare a pNA standard curve by making serial dilutions of the 1 mM pNA stock in Assay Buffer (with 10 mM DTT) to final concentrations ranging from 0 µM to 200 µM.
-
In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 90 µL with ice-cold Assay Buffer (with 10 mM DTT).
-
To start the reaction, add 10 µL of the 10 mM substrate stock solution (this compound or Ac-DEVD-pNA) to each well for a final concentration of 1 mM.
-
Include appropriate controls:
-
Blank: Assay Buffer and substrate only.
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control (optional): Lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
IV. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the pNA standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of pNA released in each sample by interpolating from the standard curve.
-
Express caspase-3 activity as the amount of pNA released per unit of time per milligram of protein.
Visualizing the Process
To better understand the underlying mechanisms and workflow, the following diagrams have been generated.
Caption: Caspase-3 activation and substrate cleavage pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 9. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT131 [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to Apoptosis Detection: Correlating Ac-DMQD-pNA Caspase-3 Assay Data with Other Key Markers
For Researchers, Scientists, and Drug Development Professionals
Apoptosis, or programmed cell death, is a critical process in organismal development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the accurate detection and quantification of apoptosis are paramount in biomedical research and drug development. This guide provides a comprehensive comparison of the Ac-DMQD-pNA colorimetric assay for caspase-3 activity with other widely used markers of apoptosis: Annexin V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, and Western blot analysis of cleaved caspase-3.
Understanding the Markers of Apoptosis
Apoptosis proceeds through a cascade of molecular events, offering several opportunities for detection. The this compound assay directly measures the enzymatic activity of caspase-3, a key executioner caspase.[1][2] Other methods detect distinct events in the apoptotic process, providing a more holistic view when used in conjunction.
-
This compound Assay: This assay utilizes a synthetic peptide substrate, this compound, which is specifically cleaved by activated caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-3 activity in the cell lysate.[3][4]
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.[5]
-
TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of these DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.
-
Western Blot for Cleaved Caspase-3: Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated through proteolytic cleavage into its active subunits (p17 and p12).[1] Western blotting using antibodies specific to the cleaved fragments of caspase-3 provides a semi-quantitative measure of caspase-3 activation.[6][7]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of each apoptosis detection method, allowing for a direct comparison of their utility in various experimental contexts.
| Feature | This compound Assay | Annexin V Staining | TUNEL Assay | Western Blot (Cleaved Caspase-3) |
| Principle | Enzymatic cleavage of a colorimetric substrate by active caspase-3. | Detection of externalized phosphatidylserine on the cell surface. | Labeling of 3'-OH ends of fragmented DNA. | Immunodetection of cleaved (active) caspase-3 fragments.[6] |
| Stage of Apoptosis Detected | Mid- to late-stage (caspase execution phase). | Early-stage. | Late-stage. | Mid- to late-stage (caspase activation). |
| Method of Detection | Spectrophotometry (absorbance at 405 nm). | Flow cytometry, Fluorescence microscopy.[5] | Flow cytometry, Fluorescence microscopy. | Chemiluminescence, Fluorescence. |
| Quantitative Analysis | Quantitative. | Quantitative (flow cytometry).[5] | Quantitative (flow cytometry). | Semi-quantitative. |
| Throughput | High-throughput compatible (96-well plate format). | High-throughput compatible (flow cytometry). | Medium- to high-throughput. | Low- to medium-throughput. |
| Sample Type | Cell lysates. | Intact cells (adherent or suspension). | Intact cells, tissue sections.[8] | Cell or tissue lysates. |
| Advantages | Direct measure of enzyme activity, high sensitivity, and simple protocol. | Detects early apoptotic events, allows for discrimination between apoptotic and necrotic cells (with PI co-staining).[9] | Can be used on tissue sections, provides spatial information (microscopy).[8] | High specificity for caspase-3 activation.[1] |
| Limitations | Indirect measure of apoptosis, requires cell lysis. | Can also stain necrotic cells if the membrane is compromised, potential for false positives. | May also label necrotic cells or cells with DNA damage from other sources.[10] | Less sensitive than activity assays, provides limited quantitative data. |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below to facilitate their implementation and ensure data reproducibility.
This compound Caspase-3 Colorimetric Assay Protocol
This protocol is adapted from commercially available kits.[3][4]
-
Cell Lysis:
-
Induce apoptosis in your cell culture model.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer to each well of a 96-well plate.
-
Add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with cell lysis buffer.
-
Add 5 µL of the this compound (4 mM) substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm using a microplate reader.
-
Annexin V-FITC Staining Protocol for Flow Cytometry
This protocol is a generalized procedure based on common practices.[5]
-
Cell Preparation:
-
Induce apoptosis in your cell culture model.
-
Harvest 1-5 x 10^5 cells and pellet them by centrifugation.
-
Wash the cells once with cold 1x PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
TUNEL Assay Protocol for Fluorescence Microscopy
This protocol provides a general workflow for the TUNEL assay.[8][11][12]
-
Cell Fixation and Permeabilization:
-
Seed cells on coverslips or in a multi-well plate.
-
Induce apoptosis.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[11]
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the cells in Equilibration Buffer for 10 minutes at room temperature.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (containing TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Western Blot Protocol for Cleaved Caspase-3
This is a standard Western blotting procedure.[6][7][13]
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the this compound assay.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Mandatory Visualizations
To further clarify the relationships between these assays and the underlying biological processes, the following diagrams are provided.
Caption: Caspase signaling pathway highlighting the central role of Caspase-3.
Caption: Experimental workflow for correlating apoptosis assays.
Conclusion
The this compound assay is a powerful tool for the quantitative measurement of caspase-3 activity, a central event in the apoptotic cascade. While it provides a sensitive and high-throughput method for assessing this specific aspect of apoptosis, a more comprehensive understanding is achieved by correlating these findings with other markers. Annexin V staining offers insight into early membrane changes, while the TUNEL assay and Western blotting for cleaved caspase-3 confirm downstream events of DNA fragmentation and caspase activation, respectively. By employing a multi-parametric approach and understanding the principles and protocols of each assay, researchers can obtain robust and reliable data to advance their studies in apoptosis and related fields.
References
- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Limit of Detection for Caspase-3/7 Activity
For researchers, scientists, and professionals in drug development, accurately quantifying caspase activity is crucial for understanding apoptosis and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of common methods for detecting caspase-3 and caspase-7 activity, with a focus on establishing the limit of detection.
A critical point of clarification: the peptide sequence Ac-DMQD-CHO is a selective inhibitor of caspase-3 and is not used as a substrate to measure its activity.[1][2] The commonly used colorimetric substrate for caspase-3 and -7 is Ac-DEVD-pNA. This guide will focus on the use of Ac-DEVD-pNA and compare its performance with higher-sensitivity alternatives.
Comparison of Caspase-3/7 Activity Detection Methods
The choice of assay for detecting caspase-3/7 activity often depends on the required sensitivity and the available instrumentation. While colorimetric assays are straightforward and widely accessible, fluorometric and bioluminescent methods offer significantly lower limits of detection.
| Assay Type | Substrate Example | Detection Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Colorimetric | Ac-DEVD-pNA | Cleavage releases p-nitroaniline (pNA), a chromophore detected by absorbance at 405 nm.[2] | Lower sensitivity; typically requires lysate from 1-5 million cells.[3] | Simple, inexpensive, requires a standard spectrophotometer. | Lower sensitivity, less suitable for samples with low caspase activity. |
| Fluorometric | Ac-DEVD-AMC, Ac-DEVD-AFC | Cleavage releases a fluorescent molecule (AMC or AFC) detected by a fluorometer.[4][5] | Higher sensitivity than colorimetric methods.[4] | Good balance of sensitivity and cost. | Requires a fluorometer, potential for background fluorescence from compounds. |
| Bioluminescent | Z-DEVD-aminoluciferin (Caspase-Glo® 3/7) | Cleavage releases aminoluciferin, a substrate for luciferase, generating light.[1] | Highest sensitivity; can detect activity from as few as 20 apoptotic cells.[1] | Extremely high sensitivity, low background, wide linear range.[1] | Higher cost, requires a luminometer. |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the general experimental approach, the following diagrams illustrate the caspase-3/7 activation pathway and a typical workflow for a caspase activity assay.
Experimental Protocols
Below are detailed protocols for performing colorimetric and fluorometric caspase-3/7 activity assays.
Protocol 1: Colorimetric Caspase-3/7 Activity Assay using Ac-DEVD-pNA
This protocol is adapted from commercially available kits and provides a method for detecting caspase-3/7 activity in cell lysates.[3][6]
Materials:
-
Cells induced to undergo apoptosis and control cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock solution in DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Induce apoptosis in your cell line of choice using a known method. Concurrently, maintain a control culture of non-induced cells.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the final volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the absorbance values from the apoptotic samples with the non-induced control.
Protocol 2: Fluorometric Caspase-3/7 Activity Assay using Ac-DEVD-AMC
This protocol provides a more sensitive method for detecting caspase-3/7 activity.[5][7][8]
Materials:
-
Cells induced to undergo apoptosis and control cells
-
Cell Lysis Buffer (as in Protocol 1)
-
2X Reaction Buffer (as in Protocol 1)
-
Ac-DEVD-AMC substrate (1 mM stock solution in DMSO)
-
Fluorometer or fluorescent microplate reader with excitation at 380 nm and emission at 460 nm
-
96-well black microplate
Procedure:
-
Prepare cell lysates as described in steps 1-6 of Protocol 1.
-
In a 96-well black microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the final volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well. The final concentration of the substrate will be 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The fold-increase in caspase-3/7 activity is determined by comparing the fluorescence readings from the apoptotic samples with the non-induced control.
By selecting the appropriate assay based on the expected level of caspase activity and available instrumentation, researchers can accurately determine the limit of detection and obtain reliable data for their apoptosis studies.
References
- 1. ulab360.com [ulab360.com]
- 2. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Caspase assays—colorimetric and fluorescent kits [takarabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Safety Operating Guide
Proper Disposal of Ac-DMQD-pNA: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Ac-DMQD-pNA (N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide), a chromogenic substrate commonly used in laboratory settings. The primary hazardous component generated from the use of this substrate is p-nitroaniline (pNA), which is classified as an acutely toxic compound.[1] Adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Data
The key hazardous component in this compound waste is p-nitroaniline (pNA). The following table summarizes its primary hazard information.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | ☠️ |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1] | ⚕️ |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[2][3] | 🐠 |
Quantitative Exposure Limits for p-Nitroaniline:
| Exposure Limit | Value |
| OSHA Permissible Exposure Limit (PEL) - TWA | 3 mg/m³ |
| NIOSH Recommended Exposure Limit (REL) - TWA | 3 mg/m³ |
| ACGIH Threshold Limit Value (TLV) - TWA | 3 mg/m³ |
TWA: Time-Weighted Average over an 8-hour workday.
Experimental Protocols for Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and any resulting pNA-containing waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and splash goggles when handling this compound and its waste.[1]
2. Waste Segregation and Collection:
-
All waste containing this compound or free p-nitroaniline must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container should be marked with "Hazardous Waste," "Acutely Toxic," and the chemical name "p-nitroaniline."
-
Solid waste, such as contaminated pipette tips, gloves, and paper towels, should be collected in a separate, lined container also labeled as hazardous waste.[1]
3. In-Lab Handling of Waste:
-
Do not dispose of this compound waste down the drain.[2][5] This is to prevent the release of pNA into the aquatic environment.[2][3]
-
Avoid mixing pNA waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][4]
-
Do not attempt to treat or neutralize the pNA waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Waste Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Ac-DMQD-pNA
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ac-DMQD-pNA. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be tight-sealing to protect against dust and splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves made of materials such as nitrile rubber. Inspect gloves prior to use. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is recommended. |
Immediate First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table provides a summary of first aid procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician. |
| Inhalation | Remove to fresh air. If breathing is difficult or irregular, provide artificial respiration or oxygen. If symptoms persist, call a physician. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical advice. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal.
Caption: Safe Handling Workflow for this compound
Storage and Disposal
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Disposal: Dispose of unused material and contaminated waste in accordance with federal, state, and local environmental regulations. Do not allow the material to be released into the environment without proper governmental permits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
